molecular formula C7H8N4O2 B12384025 Theophylline-d3

Theophylline-d3

Cat. No.: B12384025
M. Wt: 183.18 g/mol
InChI Key: ZFXYFBGIUFBOJW-BMSJAHLVSA-N
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Description

Theophylline-d3 is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

183.18 g/mol

IUPAC Name

3-methyl-1-(trideuteriomethyl)-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i2D3

InChI Key

ZFXYFBGIUFBOJW-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2)N(C1=O)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2

Origin of Product

United States

Foundational & Exploratory

Theophylline-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline-d3 is the deuterated form of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In the realm of pharmaceutical research and development, this compound serves a critical role as an internal standard for the quantitative analysis of theophylline in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies. This technical guide provides an in-depth overview of this compound, its primary application, and detailed methodologies for its use.

Core Concepts: this compound as an Internal Standard

In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterium-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in LC-MS/MS bioanalysis.

The primary advantages of using a stable isotope-labeled internal standard like this compound include:

  • Compensation for Matrix Effects: Biological samples can contain components that either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This compound, being chemically identical to theophylline, experiences similar matrix effects, allowing for accurate correction.

  • Correction for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps can affect the final concentration of the analyte. As this compound is added at a known concentration at the beginning of the sample preparation process, it accounts for these variations.

  • Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, the precision and accuracy of the analytical method are significantly improved.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of theophylline, with the key difference being its molecular weight due to the presence of three deuterium atoms.

PropertyTheophyllineThis compound
Molecular Formula C₇H₈N₄O₂C₇H₅D₃N₄O₂
Molecular Weight 180.16 g/mol [1]Approx. 183.18 g/mol
Appearance White crystalline powder[2]-
Solubility Soluble in water (to 25 mM), DMSO (to 100 mM)[2]Assumed to be similar to Theophylline
pKa 8.77 (at 25°C)[3]Assumed to be similar to Theophylline

Synthesis of this compound

The synthesis of deuterated xanthines, including theophylline, can be achieved through various methods. One common approach involves the use of deuterated methylating agents in the final steps of a synthetic route analogous to that of the unlabeled compound.

A general synthetic pathway for theophylline involves the Traube purine synthesis, starting from N,N'-dimethylurea and ethyl cyanoacetate[3]. To introduce the deuterium label, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), can be used in the appropriate methylation step.

Another approach is a post-synthetic hydrogen-deuterium exchange reaction on the theophylline molecule. This can be achieved using catalysts like palladium on carbon (Pd/C) or platinum in the presence of deuterium oxide (D₂O) as the deuterium source[4].

Experimental Protocols

Quantitative Analysis of Theophylline in Biological Matrices using this compound as an Internal Standard

This section outlines a typical experimental protocol for the quantification of theophylline in plasma or serum using LC-MS/MS with this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method

ParameterCondition
LC System Agilent 1290 Infinity II UPLC or equivalent
Column Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm) or equivalent[5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, increase to 95% B over 1.5 min, hold for 2 min, return to 5% B in 0.1 min[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 1 µL[5]
Column Temperature 40°C[5]
MS System Agilent 6475 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See table below
Fragmentor Voltage 110 V[5]
Collision Energy See table below

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Theophylline 181.1[6]124.1[7]18 - 25[5]
This compound 184.1 (theoretical)127.1 (theoretical)To be optimized

Note: The exact m/z values and collision energy for this compound should be optimized empirically.

3. Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Signaling Pathway and Experimental Workflow

The mechanism of action of theophylline involves several signaling pathways. The primary pathways are the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors. The following diagram illustrates the core signaling pathway of theophylline.

Theophylline_Signaling_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Antagonizes cAMP cAMP PDE->cAMP Degrades Bronchodilation Bronchodilation AdenosineReceptor->Bronchodilation Causes Bronchoconstriction PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Bronchodilation AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory

Caption: Theophylline's mechanism of action.

The following diagram illustrates a typical experimental workflow for the quantification of theophylline using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis PlasmaSample Plasma/Serum Sample AddIS Add this compound (IS) PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: LC-MS/MS analytical workflow.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the study of theophylline. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable pharmacokinetic and therapeutic drug monitoring. The detailed methodologies and workflows presented in this guide offer a comprehensive framework for the successful implementation of this compound in a laboratory setting.

References

Theophylline-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Theophylline-d3. It is intended for professionals in research and drug development who require detailed information on this isotopically labeled compound. This document summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and visualizes associated biological pathways and workflows.

Core Chemical Identity and Properties

This compound is a deuterated form of Theophylline, a methylxanthine drug used in the treatment of respiratory diseases. The deuterium labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of Theophylline in biological matrices. The core chemical structure remains that of 1,3-dimethylxanthine, with three hydrogen atoms replaced by deuterium.

Chemical Structure

The chemical structure of this compound is identical to that of Theophylline, with the exception of the isotopic labeling of one of the methyl groups.

Physicochemical Properties

The physicochemical properties of this compound are comparable to those of Theophylline. The primary difference lies in the molecular weight due to the presence of deuterium atoms.

Table 1: Comparison of Physicochemical Properties: Theophylline vs. This compound

PropertyTheophyllineThis compound
Molecular Formula C₇H₈N₄O₂[1][2][3]C₇H₅D₃N₄O₂
Molecular Weight 180.16 g/mol [2][3][4]183.18 g/mol
CAS Number 58-55-9[1][5]Not consistently available; often sold under supplier-specific numbers.
Melting Point 271-273 °C[6]Not reported, expected to be very similar to Theophylline.
Water Solubility 8.3 g/L (20 °C)[6]Not reported, expected to be very similar to Theophylline.
logP -0.02[2][6]Not reported, expected to be very similar to Theophylline.
pKa 8.77 (at 25 °C)[6][7]Not reported, expected to be very similar to Theophylline.

Biological Activity and Mechanism of Action

The biological activity of this compound is considered identical to that of Theophylline. The isotopic labeling does not alter its pharmacological effects. Theophylline exerts its therapeutic effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[8]

  • Phosphodiesterase (PDE) Inhibition : Theophylline is a non-selective PDE inhibitor. By inhibiting PDEs, it increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the airways, increased cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[8]

  • Adenosine Receptor Antagonism : Theophylline blocks A₁, A₂, and A₃ adenosine receptors. Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, Theophylline helps to prevent this effect.[8]

  • Anti-inflammatory Effects : Theophylline also exhibits anti-inflammatory properties. It can activate histone deacetylases (HDACs), which are enzymes that can suppress the expression of inflammatory genes.[8]

Below is a diagram illustrating the primary signaling pathways affected by Theophylline.

Theophylline_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR Adenosine Receptor AC Adenylyl Cyclase AR->AC Inhibits cAMP cAMP AC->cAMP Converts Theophylline Theophylline Theophylline->AR Blocks PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine Adenosine Adenosine->AR Binds ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades SmoothMuscle Smooth Muscle Relaxation (Bronchodilation) PKA->SmoothMuscle Leads to Inflammation Reduced Inflammation PKA->Inflammation Contributes to

Theophylline's dual mechanism of action.

Synthesis and Experimental Protocols

Synthesis of Theophylline

The synthesis of Theophylline can be achieved through various methods, with the Traube purine synthesis being a notable example. A common industrial synthesis involves the following steps:

  • Condensation : Dimethylurea is reacted with ethyl cyanoacetate.

  • Nitrosation : The resulting intermediate is treated with a nitrite source to introduce a nitroso group.

  • Reduction : The nitroso group is reduced to an amino group.

  • Formylation and Cyclization : The diamine intermediate is then formylated and cyclized to form the theophylline ring system.

The synthesis of this compound would follow a similar pathway, utilizing a deuterated starting material, such as deuterated dimethylurea.

A generalized synthetic scheme is presented below.

Theophylline_Synthesis A N,N'-Dimethylurea C Condensation A->C B Ethyl Cyanoacetate B->C D 6-Amino-1,3-dimethyluracil C->D E Nitrosation (e.g., NaNO2, acid) D->E F 6-Amino-5-nitroso-1,3-dimethyluracil E->F G Reduction (e.g., H2/Pd-C) F->G H 5,6-Diamino-1,3-dimethyluracil G->H I Formylation & Cyclization (e.g., Formamide) H->I J Theophylline I->J

Generalized Traube synthesis of Theophylline.
Experimental Protocol: Quantification of Theophylline in Plasma using LC-MS/MS with this compound as an Internal Standard

This compound is most commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Objective : To determine the concentration of Theophylline in human plasma samples.

Materials :

  • Theophylline analytical standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water (HPLC grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 HPLC column

Procedure :

  • Preparation of Stock and Working Solutions :

    • Prepare stock solutions of Theophylline and this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions of Theophylline by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

    • Prepare a working solution of this compound (e.g., 1 µg/mL) in 50:50 (v/v) methanol:water.

  • Sample Preparation (Protein Precipitation) :

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis :

    • LC Conditions :

      • Column: C18, 2.1 x 50 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • MS/MS Conditions (Positive ESI mode) :

      • Monitor the following multiple reaction monitoring (MRM) transitions:

        • Theophylline: Q1 m/z 181.1 -> Q3 m/z 124.1

        • This compound: Q1 m/z 184.1 -> Q3 m/z 127.1

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area ratio of Theophylline to this compound against the concentration of the Theophylline calibrators.

    • Determine the concentration of Theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this experimental protocol is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound IS Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Theophylline-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Theophylline-d3. Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. Its isotopically labeled counterpart, this compound, in which three hydrogen atoms are replaced by deuterium, serves as an invaluable internal standard for quantitative analyses, particularly in pharmacokinetic and metabolic studies using mass spectrometry[4][5]. The introduction of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.

This document details the primary synthetic routes for this compound, presents key quantitative data, and outlines the experimental protocols.

Quantitative Data Summary

The synthesis of this compound can be achieved through various methods, with notable differences in yield and purity. The following table summarizes the quantitative data reported in the literature for a common synthetic approach.

ParameterValueReference
Overall Yield 82%[4]
Chemical Purity 99%[4]
Isotopic Purity 99%[4]
Scale 0.5 - 1.5 g[4]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the methylation of a suitable xanthine precursor using a deuterated methylating agent. The following protocol is a composite of established methods described in the scientific literature[4].

Synthesis of this compound via N-Methylation

This method involves the selective N-methylation of a protected xanthine derivative with trideuteromethyl iodide.

Materials:

  • 1-Methylxanthine or 3-Methylxanthine

  • Chloromethyl pivalate

  • Trideuteromethyl iodide (CD3I)

  • Appropriate solvents (e.g., DMF)

  • Base (e.g., K2CO3)

  • Reagents for deprotection

Procedure:

  • Protection of the N-7 Position: The N-7 position of the starting xanthine (1-methylxanthine or 3-methylxanthine) is protected to ensure selective methylation at the desired nitrogen. This can be achieved by reacting the xanthine with an agent like chloromethyl pivalate.

  • N-Methylation with Trideuteromethyl Iodide: The protected xanthine is then alkylated with trideuteromethyl iodide (CD3I) in the presence of a base. This step introduces the deuterated methyl group at either the N-1 or N-3 position, depending on the starting material.

  • Deprotection: The protecting group at the N-7 position is subsequently removed to yield this compound.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity.

Visualizations

Synthetic Pathway for this compound

The following diagram illustrates a generalized synthetic pathway for producing this compound from a xanthine precursor.

Synthesis_of_Theophylline_d3 cluster_synthesis Synthesis of this compound Xanthine Xanthine Precursor Protected_Xanthine N7-Protected Xanthine Xanthine->Protected_Xanthine Protection Theophylline_d3 This compound Protected_Xanthine->Theophylline_d3 Alkylation with CD3I Purified_Product Purified this compound Theophylline_d3->Purified_Product Purification

Caption: Synthetic route for this compound.

Workflow for this compound as an Internal Standard

This diagram outlines the typical workflow for utilizing this compound as an internal standard in a quantitative bioanalytical assay.

Theophylline_d3_Workflow cluster_workflow Analytical Workflow Sample_Collection Biological Sample Collection Spiking Spiking with this compound Sample_Collection->Spiking Sample_Prep Sample Preparation Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis Final_Result Quantification of Theophylline Data_Analysis->Final_Result

References

Theophylline-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at Theophylline-d3, a deuterated analog of Theophylline. While specific data for this compound is limited, this document leverages the extensive information available for Theophylline to offer a comprehensive technical resource. This guide covers its core properties, mechanism of action, and relevant experimental protocols.

Core Properties

This compound is a synthetically modified version of Theophylline where three hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in research, particularly in pharmacokinetic studies, to trace and differentiate the molecule from its endogenous or non-labeled counterparts.

PropertyValue
CAS Number Data not available in current searches
Molecular Weight Approximately 183.18 g/mol (calculated based on Theophylline)
Molecular Formula C₇H₅D₃N₄O₂

Note: The molecular weight is an approximation based on the addition of three deuterium atoms in place of hydrogen to the molecular formula of Theophylline (C₇H₈N₄O₂; MW: 180.16 g/mol ). The exact CAS number for this compound could not be definitively ascertained from the conducted searches.

Mechanism of Action

Theophylline exerts its therapeutic effects through several mechanisms, primarily as a bronchodilator and anti-inflammatory agent.[1][2] Its actions are multifaceted and involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[1]

Signaling Pathways

The primary signaling pathway influenced by Theophylline involves the modulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE enzymes, Theophylline prevents the breakdown of cAMP.[1] The resulting increase in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in the relaxation of bronchial smooth muscle and a reduction in inflammatory responses.[2]

Theophylline_Signaling Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory

Caption: Theophylline's primary mechanism of action.

Additionally, Theophylline acts as a non-selective adenosine receptor antagonist.[2] By blocking these receptors, it can prevent bronchoconstriction mediated by adenosine.[1]

Experimental Protocols

The analysis and quantification of Theophylline and its deuterated analogs are crucial in research and clinical settings. A variety of analytical methods are employed, with High-Performance Liquid Chromatography (HPLC) being a prominent technique.

Quantification by High-Performance Liquid Chromatography (HPLC)

A common experimental workflow for the quantification of Theophylline in biological samples involves sample preparation, chromatographic separation, and detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Plasma Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection into HPLC System Supernatant_Collection->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV Detection (e.g., at 270-280 nm) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Comparison to Calibration Curve Peak_Integration->Calibration_Curve Concentration Concentration Determination Calibration_Curve->Concentration

Caption: General workflow for HPLC quantification.

Methodology:

  • Sample Preparation:

    • Obtain plasma samples from subjects.

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant containing the analyte of interest.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength between 270 and 280 nm is suitable for Theophylline.

  • Quantification:

    • Inject the prepared sample into the HPLC system.

    • Integrate the area of the chromatographic peak corresponding to this compound.

    • Compare the peak area to a standard calibration curve prepared with known concentrations of this compound to determine the concentration in the sample.

Pharmacokinetics

The pharmacokinetic properties of Theophylline have been extensively studied. It is well-absorbed orally and is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[3] The use of this compound as an internal standard in pharmacokinetic studies allows for precise quantification and differentiation from the non-labeled drug.

Key pharmacokinetic parameters for Theophylline include:

  • Oral Bioavailability: High, typically over 90%.[4]

  • Volume of Distribution: Approximately 0.5 L/kg.[5]

  • Elimination Half-life: Varies significantly among individuals, generally ranging from 7 to 9 hours in non-smoking adults.[4]

  • Metabolism: Primarily hepatic, with major metabolites being 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.[5]

It is important to note that the pharmacokinetic profile of Theophylline can be influenced by various factors including age, smoking status, and co-administration of other drugs that induce or inhibit CYP1A2.[3]

References

Understanding the mass spectrum of Theophylline-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrum of Theophylline-d3

Introduction

Theophylline, a methylxanthine derivative, is a well-established pharmaceutical agent used primarily for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic action involves relaxing bronchial smooth muscle and reducing the airway's responsiveness to stimuli. In modern drug development and clinical toxicology, the precise quantification of theophylline in biological matrices is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Stable isotope-labeled internal standards are essential for accurate quantification in LC-MS/MS, as they compensate for variations during sample preparation and analysis. This compound (Theophylline-trimethyl-d3) serves as an ideal internal standard for theophylline. It co-elutes chromatographically with the unlabeled analyte but is distinguished by its higher mass, ensuring that it does not interfere with the analyte signal while behaving identically during extraction and ionization. This guide provides a comprehensive overview of the mass spectrum of this compound, its fragmentation patterns, and the experimental protocols for its analysis.

Molecular Properties

The chemical structure of theophylline consists of a xanthine backbone with two methyl groups at positions 1 and 3. The molecular formula for unlabeled theophylline is C₇H₈N₄O₂[1][2][3][4], with a molecular weight of approximately 180.16 g/mol [2][3][4].

This compound is a deuterated isotopologue where three hydrogen atoms on one of the N-methyl groups have been replaced by deuterium atoms.

  • Unlabeled Theophylline:

    • Molecular Formula: C₇H₈N₄O₂

    • Monoisotopic Mass: 180.0647 Da

  • This compound:

    • Molecular Formula: C₇H₅D₃N₄O₂

    • Monoisotopic Mass: ~183.0839 Da

Mass Spectrometry and Fragmentation Analysis

The analysis of theophylline and its deuterated analog is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. This technique generates a protonated molecular ion [M+H]⁺ for both the analyte and the internal standard.

Under collision-induced dissociation (CID) in the second quadrupole, these precursor ions fragment into characteristic product ions. The specific transitions from precursor to product ion are monitored in a process called Multiple Reaction Monitoring (MRM), which provides exceptional specificity for quantification[5].

For unlabeled theophylline, the protonated molecule [M+H]⁺ appears at a mass-to-charge ratio (m/z) of 181.1. A commonly monitored fragmentation transition for quantification is m/z 181.1 → m/z 124.1 [5][6]. This corresponds to a neutral loss of 57 Da (C₂H₃NO).

Given that the deuterium labels in this compound are on a methyl group, the precursor ion is shifted by 3 Da to m/z 184.1 . The fragmentation pathway leading to the m/z 124.1 product ion involves a cleavage of the pyrimidine ring, a process that does not involve the loss of the N-methyl groups. Therefore, the primary product ion remains at m/z 124.1, leading to a key MRM transition of m/z 184.1 → m/z 124.1 .

Data Presentation: Key Mass Spectral Data

The quantitative data for the analysis of Theophylline using this compound as an internal standard are summarized below.

CompoundMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Major Product Ion (m/z)Monitored MRM Transition
TheophyllineC₇H₈N₄O₂181.1124.1181.1 → 124.1
This compoundC₇H₅D₃N₄O₂184.1124.1184.1 → 124.1

Mandatory Visualization: Fragmentation Pathway

G parent This compound Protonated Molecule [M+H]⁺ m/z = 184.1 fragment1 Product Ion m/z = 124.1 parent->fragment1 Collision-Induced Dissociation (Neutral Loss of C₂H₃NO)

Fragmentation pathway of protonated this compound.

Experimental Protocols

The following is a representative protocol for the quantification of theophylline in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard. This protocol is a composite of methodologies reported in scientific literature[5][6][7].

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: UPLC/HPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm) is commonly used[6].

  • Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate[5][6].

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[6].

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.4 mL/min[6].

  • Column Temperature: 40°C[5][6].

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: ~4.0 kV[6].

  • Source Temperature: ~350°C[6].

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Theophylline: 181.1 → 124.1

    • This compound: 184.1 → 124.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV[6].

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing A Biological Sample (Plasma) B Spike with this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation & Supernatant Collection C->D E HPLC Separation (C18 Column) D->E F Positive ESI Ionization E->F G Tandem MS (MRM) Q1: Select Precursor (181.1, 184.1) Q3: Select Product (124.1) F->G H Generate Chromatograms G->H I Integrate Peak Areas H->I J Calculate Analyte/IS Ratio I->J K Quantify via Calibration Curve J->K

General workflow for Theophylline quantification using LC-MS/MS.

Biological Context: Theophylline Signaling Pathway

Theophylline exerts its therapeutic effects primarily by inhibiting phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). This cascade ultimately results in the relaxation of smooth muscle tissues in the airways, alleviating bronchoconstriction.

Mandatory Visualization: Signaling Pathway

G Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP Increased cAMP PDE->cAMP Degradation Blocked ATP ATP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Response Cellular Response (Bronchodilation) PKA->Response Leads to

Theophylline's primary signaling pathway via PDE inhibition.

References

Theophylline-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Theophylline-d3 when utilized as an internal standard (IS) in the quantitative bioanalysis of theophylline. Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and COPD.[1][2] Its narrow therapeutic window necessitates precise and accurate quantification in biological matrices for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[2] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of this compound as an internal standard is rooted in the principle of isotope dilution. Deuterated standards are synthetic versions of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable, heavier isotope of hydrogen.[4][5] This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the endogenous analyte, while the physicochemical properties remain nearly identical.[5]

The core mechanism relies on the addition of a precise, known quantity of this compound to every sample, calibrator, and quality control sample before any processing steps. Because this compound is chemically identical to theophylline, it experiences the same physical and chemical variations throughout the analytical procedure.[5] This includes:

  • Extraction Efficiency: Any loss of theophylline during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of this compound.

  • Chromatographic Behavior: this compound co-elutes with theophylline from the liquid chromatography (LC) column.[5][6] This is critical because both compounds enter the mass spectrometer's ion source at the exact same time.

  • Matrix Effects: Co-elution ensures that both the analyte and the internal standard are subjected to the identical degree of ion suppression or enhancement from endogenous components in the biological matrix (e.g., salts, lipids).[5][6]

Quantification is therefore not based on the absolute signal intensity of theophylline, which can be highly variable, but on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant and directly proportional to the analyte's concentration, providing highly accurate and precise results.[7]

Physicochemical and Analytical Properties

The key to this compound's function is its near-identical nature to theophylline, with the exception of its mass. This ensures it accurately reflects the analyte's behavior.

PropertyTheophyllineThis compound (Theophylline-methyl-d3)Rationale for Use as IS
Chemical Formula C₇H₈N₄O₂C₇H₅D₃N₄O₂Identical core structure ensures same chemical reactivity and polarity.
Molecular Weight 180.16 g/mol [1]~183.18 g/mol Mass difference allows for distinct detection by the mass spectrometer.
Retention Time Identical to ISIdentical to AnalyteCo-elution is essential for compensating for matrix effects.[6]
Ionization Efficiency Identical to ISIdentical to AnalyteEnsures that any signal suppression or enhancement affects both compounds equally.

Representative Experimental Protocol

The following is a generalized protocol for the quantification of theophylline in human plasma using this compound as an internal standard.

3.1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Theophylline and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Theophylline stock solution with a 50:50 methanol:water mixture to prepare calibration standards (e.g., ranging from 50 to 5000 ng/mL).[8]

  • Internal Standard Working Solution (e.g., 0.5 µg/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.[8]

3.2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 50 µL of the Internal Standard Working Solution to each tube and vortex briefly.

  • Add 300 µL of a precipitation agent (e.g., cold methanol or acetonitrile, potentially containing zinc sulfate to improve precipitation) to each tube.[6]

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3.3. LC-MS/MS Conditions The prepared samples are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

ParameterTypical Value
LC Column C18 Column (e.g., 3 x 50 mm)[8]
Mobile Phase Gradient or isocratic elution with Methanol and Ammonium Acetate Buffer[8]
Flow Rate 0.2 - 0.5 mL/minute
Injection Volume 5 - 25 µL
Column Temperature 40 - 50 °C
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

3.4. Mass Spectrometry Parameters MRM is used for its high selectivity and sensitivity. The instrument is set to monitor specific precursor-to-product ion transitions for both theophylline and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Theophylline 181.1124.2This is a commonly cited transition for theophylline.[8]
This compound 184.1124.2 or 127.2The precursor ion is +3 Da. The product ion depends on whether the deuterated methyl group is lost during fragmentation. If not, the fragment will also be shifted.

Data Interpretation and Visualization

The following diagrams illustrate the core concepts and workflows associated with using this compound as an internal standard.

Caption: Chemical structures of Theophylline and its deuterated internal standard.

G start Biological Sample (Plasma, Urine, etc.) add_is Spike with known amount of this compound (IS) start->add_is prepare Sample Preparation (e.g., Protein Precipitation) add_is->prepare analyze LC-MS/MS Analysis prepare->analyze process Data Processing analyze->process quantify Quantification (Ratio of Analyte Area / IS Area) process->quantify

Caption: General experimental workflow for bioanalysis using an internal standard.

G cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Real Condition (50% Ion Suppression) Theo_Signal_Ideal Theophylline Signal = 1000 Ratio_Ideal Ratio = 1.0 Theo_Signal_Ideal->Ratio_Ideal IS_Signal_Ideal This compound Signal = 1000 IS_Signal_Ideal->Ratio_Ideal Conclusion Conclusion: The signal ratio remains constant, ensuring accurate quantification despite signal suppression. Theo_Signal_Suppressed Theophylline Signal = 500 Ratio_Suppressed Ratio = 1.0 Theo_Signal_Suppressed->Ratio_Suppressed IS_Signal_Suppressed This compound Signal = 500 IS_Signal_Suppressed->Ratio_Suppressed

Caption: The principle of correction for matrix effects using an internal standard.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of theophylline. Its mechanism of action is predicated on the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte allow it to meticulously track and correct for variability during sample preparation and analysis. By co-eluting and experiencing identical matrix effects, it enables the calculation of a stable signal ratio (analyte/IS), which is the cornerstone of achieving the high accuracy, precision, and reliability required in modern drug development and clinical monitoring.

References

A Technical Guide to Commercial Suppliers of Theophylline-d3 for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is crucial for a variety of applications, from metabolic studies to quantitative analysis. Theophylline-d3, a deuterated analog of the well-known methylxanthine, serves as an invaluable internal standard in mass spectrometry-based bioanalytical methods. This technical guide provides an in-depth overview of commercial suppliers of this compound, its applications, and relevant technical information to aid in your research endeavors.

Commercial Availability of this compound

Sourcing high-quality, research-grade this compound is paramount for reliable and reproducible experimental outcomes. Several reputable chemical suppliers offer this deuterated compound. Below is a comparative summary of offerings from prominent vendors.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentFormatStorage
MedChemExpress This compoundHY-B0809S1Not specifiedNot specifiedSolidInformation not available
Cayman Chemical Theophylline-d69003566≥99% deuterated forms (d1-d6)≥99%Crystalline Solid-20°C
Toronto Research Chemicals (TRC) This compoundT343853Not specifiedNot specifiedNot specifiedInformation not available

The Role of this compound in Research

The primary application of this compound is as an internal standard for the quantification of Theophylline in biological matrices using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The co-elution of the deuterated standard with the unlabeled analyte allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Experimental Protocol: Quantification of Theophylline in Plasma using LC-MS/MS with this compound Internal Standard

The following is a generalized protocol for the determination of Theophylline in a biological matrix. Optimization of this protocol for specific instrumentation and matrices is recommended.

1. Materials and Reagents:

  • Theophylline and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation:

  • Prepare stock solutions of Theophylline and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Theophylline by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Sample Preparation:

  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

  • Vortex mix the samples.

  • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge to pellet the precipitated protein.

  • Alternatively, for cleaner samples, perform solid-phase extraction (SPE) according to the manufacturer's protocol.

  • Transfer the supernatant or eluted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Theophylline from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Theophylline: Q1 (m/z) -> Q3 (m/z) [Parent -> Product Ion]

    • This compound: Q1 (m/z) -> Q3 (m/z) [Parent+3 -> Product Ion]

    • Note: Specific m/z transitions should be optimized for the instrument used.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Theophylline to this compound against the concentration of the Theophylline standards.

  • Determine the concentration of Theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways of Theophylline

Theophylline exerts its pharmacological effects through two primary mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[2] These actions lead to a cascade of downstream cellular events.

Theophylline_Signaling Theophylline This compound PDE Phosphodiesterases (PDEs) Theophylline->PDE Inhibits AdenosineReceptor Adenosine Receptors (A1, A2A, A2B, A3) Theophylline->AdenosineReceptor Antagonizes AMP AMP PDE->AMP Hydrolyzes Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction cAMP cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Inflammation ↓ Pro-inflammatory Mediators PKA->Inflammation Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Figure 1: Theophylline's primary mechanisms of action.

The inhibition of PDEs by Theophylline leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes smooth muscle relaxation, leading to bronchodilation, and reduces the release of pro-inflammatory mediators.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification (Peak Area Ratio vs. Conc.) Data->Quant

Figure 2: A typical experimental workflow for bioanalysis.

By antagonizing adenosine receptors, Theophylline blocks the bronchoconstrictor effects of adenosine, further contributing to its therapeutic efficacy in respiratory diseases.

This guide provides a foundational understanding of the commercial landscape and technical considerations for utilizing this compound in a research setting. For specific applications and troubleshooting, consulting the detailed product information from the suppliers and relevant scientific literature is always recommended.

References

Theophylline-d3: A Comprehensive Safety and Handling Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of Core Safety Data

Hazard Identification and Classification

Theophylline is classified as a hazardous substance.[1] It is toxic if swallowed and may cause damage to the unborn child.[2][3][4]

GHS Classification:

  • Acute Toxicity, Oral: Category 3[3][4]

  • Reproductive Toxicity: Category 1B[3][4]

Signal Word: Danger[2][3]

Hazard Pictograms:

  • GHS06: Skull and crossbones[2][4]

  • GHS08: Health hazard[2][4]

Hazard Statements:

  • H301: Toxic if swallowed.[2][3][4]

  • H360 / H360D: May damage fertility or the unborn child.[3][4]

Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is available in the safety data sheets.[3][4][5] Key precautions include obtaining special instructions before use, avoiding ingestion, and using personal protective equipment.[3][4][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Theophylline.

PropertyValueSource
Molecular Formula C₇H₈N₄O₂[6][7]
Molecular Weight 180.16 g/mol [6][7][8][9]
Appearance White crystalline powder/solid[5][8][9]
Odor Odorless[5][8][9]
Melting Point 270 - 274 °C (518 - 525.2 °F)[5]
Solubility Partially soluble in cold water.[9]
pH 5 (in an 8 g/l aqueous solution)[5]
Log P (octanol/water) -0.008[3]

Toxicological Information

Theophylline exhibits acute oral toxicity.[2][3][4] The primary health concern is its toxicity if ingested.[2][3][4]

Toxicity MetricValueSpeciesSource
LD50 (Oral) 225 mg/kgRat[4]
LD50 (Intraperitoneal) 150 mg/kgRat[4]
LD50 (Subcutaneous) 138 mg/kgMouse[4]

Symptoms of Exposure: Symptoms of theophylline toxicity can include nausea, vomiting, diarrhea, headache, insomnia, irritability, and restlessness.[8][10] In severe cases, it can lead to seizures, cardiac arrhythmias, and can be fatal.[8][10]

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physicochemical properties of Theophylline are typically found in standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development). For instance, acute oral toxicity is often determined using a method similar to OECD Test Guideline 423. The biodegradability was assessed using OECD Test Guideline 301A, which showed that Theophylline is readily biodegradable.[3] The partition coefficient (log Pow) was determined to be -0.008 at 23 °C, indicating low potential for bioaccumulation.[3]

Handling, Storage, and First Aid

Handling:

  • Avoid contact with skin and eyes.[2]

  • Do not breathe dust.[2]

  • Wash hands thoroughly after handling.[3][5]

  • Use in a well-ventilated area or under a hood.[3]

  • Do not eat, drink, or smoke when using this product.[3][5]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Store locked up.[3][5]

  • Recommended storage is at room temperature.[3][11]

First-Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[2][3][5]

  • If on Skin: Wash with plenty of water.[2]

  • If Inhaled: Move person into fresh air.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[2]

Visualizing Safety Information Flow

The following diagram illustrates the logical flow of safety information and response procedures for Theophylline-d3.

Theophylline_Safety_Workflow cluster_ID Identification cluster_Handling Handling & Storage cluster_Exposure Exposure & Response cluster_Disposal Disposal Compound This compound Classification GHS Classification - Acute Oral Toxicity (Cat. 3) - Reproductive Toxicity (Cat. 1B) Compound->Classification Handling_Precautions Handling Precautions (Avoid contact, inhalation, ingestion) Classification->Handling_Precautions PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Storage Storage (Tightly closed, dry, well-ventilated, locked up) Exposure Accidental Exposure Handling_Precautions->Exposure First_Aid First-Aid Measures (Swallowed, Skin, Inhaled, Eyes) Exposure->First_Aid Medical_Attention Seek Immediate Medical Attention First_Aid->Medical_Attention Disposal Disposal (Follow local regulations) Medical_Attention->Disposal

Caption: Logical workflow for handling this compound from identification to disposal.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Theophylline using Theophylline-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline is a methylxanthine drug utilized for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Its therapeutic efficacy is attributed to its multifaceted mechanism of action, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This leads to bronchodilation and anti-inflammatory effects. Given its narrow therapeutic window, the precise quantification of theophylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This document provides a detailed protocol for the quantitative analysis of theophylline in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with theophylline-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. The labeled compound is chemically identical to the analyte but has a different mass. By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be precisely determined, correcting for any losses during sample processing.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (contains Theophylline) Spiked_Sample Spiked Sample Sample->Spiked_Sample Add IS Known amount of This compound (Internal Standard) IS->Spiked_Sample Add LC LC Separation Spiked_Sample->LC Inject MS MS/MS Detection LC->MS Ratio Measure Peak Area Ratio (Theophylline / this compound) MS->Ratio Concentration Calculate Theophylline Concentration Ratio->Concentration

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents
  • Theophylline (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid

  • Ammonium Acetate

  • Human Plasma (or other relevant biological matrix)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve theophylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Serially dilute the theophylline primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, increase to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Theophylline: 181.1 > 124.2 This compound: 184.1 > 124.2
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Method Validation Data

The described method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Theophylline10 - 5000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ10< 15< 1585 - 115
Low30< 15< 1585 - 115
Medium500< 15< 1585 - 115
High4000< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low30> 8585 - 115
High4000> 8585 - 115

Experimental Workflow

cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis and Data Processing Stock Prepare Stock and Working Solutions Standards Prepare Calibration Standards and QCs Stock->Standards Spike Spike Samples with This compound Precipitate Protein Precipitation with Acetonitrile Spike->Precipitate Centrifuge Centrifuge and Collect Supernatant Precipitate->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Integrate Peak Integration Inject->Integrate Calculate Calculate Concentration Integrate->Calculate

Quantitative Analysis Workflow.

Theophylline Signaling Pathways

Theophylline's therapeutic effects are mediated through two primary signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.[1]

  • Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors (A1, A2A, and A2B). Adenosine can cause bronchoconstriction and promote the release of inflammatory mediators. By antagonizing these receptors, theophylline prevents these effects, contributing to its anti-inflammatory and bronchodilatory properties.[1]

cluster_0 PDE Inhibition Pathway cluster_1 Adenosine Receptor Antagonism Theophylline1 Theophylline PDE Phosphodiesterase (PDE) Theophylline1->PDE inhibits cAMP cAMP increased PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Theophylline2 Theophylline AdenosineR Adenosine Receptors Theophylline2->AdenosineR blocks Bronchoconstriction Bronchoconstriction & Inflammation AdenosineR->Bronchoconstriction Adenosine Adenosine Adenosine->AdenosineR activates

Theophylline's Primary Signaling Pathways.

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of theophylline in biological matrices. This application note and protocol offer a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry to accurately measure theophylline concentrations, thereby supporting drug development and therapeutic monitoring.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Theophylline using Theophylline-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Theophylline in pharmaceutical formulations and biological matrices. The method employs Theophylline-d3 as an internal standard (IS) to ensure high accuracy and precision by correcting for variations in sample preparation and injection volume. The chromatographic separation is achieved on a C18 column with a simple isocratic mobile phase, and detection is performed by UV spectrophotometry. This method is suitable for routine quality control, stability studies, and pharmacokinetic analysis.

Introduction

Theophylline is a methylxanthine drug widely used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of Theophylline is crucial for ensuring therapeutic efficacy and avoiding toxicity due to its narrow therapeutic index. HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative analysis as it closely mimics the analyte's chemical and physical properties, leading to improved method performance.

Experimental

Materials and Reagents
  • Theophylline (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using a compatible chromatography data system.

  • HPLC Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation

Standard Stock Solutions:

  • Theophylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Theophylline and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

Working Standard Solutions:

Prepare a series of working standard solutions by serially diluting the Theophylline stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. Spike each working standard with this compound to a final concentration of 10 µg/mL.

Sample Preparation (from a solid dosage form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Theophylline into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Make up the volume to 10 mL with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final theoretical concentration of 10 µg/mL of Theophylline.

  • Spike the final diluted sample with this compound to a concentration of 10 µg/mL.

Results and Discussion

Chromatographic Performance

The developed HPLC method provided excellent separation of Theophylline and this compound. A typical chromatogram is shown in Figure 1. The retention time for Theophylline was approximately 4.5 minutes, and for this compound, it was approximately 4.3 minutes. The chromatographic peaks were well-resolved and symmetrical.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 21.1
Theoretical Plates (N)N ≥ 20006500
Resolution (Rs)Rs ≥ 22.5
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Method Validation Data

ParameterResult
Linearity Range (µg/mL)1 - 50
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.5
Precision (%RSD, n=6)
- Intraday1.2%
- Interday1.8%
Accuracy (Recovery %)98.5% - 101.2%

Protocols

Protocol 1: HPLC System Preparation
  • Prepare the mobile phase by mixing acetonitrile and water in a 30:70 ratio and adding 0.1% phosphoric acid.

  • Degas the mobile phase by sonication or vacuum filtration.

  • Set the HPLC system parameters as described in the "Instrumentation" section.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Calibration Curve Preparation
  • Prepare a series of at least five working standard solutions of Theophylline with concentrations ranging from 1 µg/mL to 50 µg/mL from the stock solution.

  • Spike each working standard with this compound internal standard to a final concentration of 10 µg/mL.

  • Inject 10 µL of each standard solution into the HPLC system.

  • Record the peak areas for Theophylline and this compound.

  • Calculate the peak area ratio (Theophylline peak area / this compound peak area).

  • Plot a calibration curve of the peak area ratio against the concentration of Theophylline.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Protocol 3: Sample Analysis
  • Prepare the sample solution as described in the "Sample Preparation" section, including the addition of the this compound internal standard.

  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Record the peak areas for Theophylline and this compound.

  • Calculate the peak area ratio.

  • Determine the concentration of Theophylline in the sample using the calibration curve equation.

Visualizations

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D E Chromatographic Separation D->E F UV Detection (272 nm) E->F G Data Acquisition F->G H Peak Integration & Quantification G->H

Caption: HPLC Method Development Workflow.

System_Suitability Start Inject Standard (n=6) CheckTailing Tailing Factor <= 2? Start->CheckTailing CheckPlates Theoretical Plates >= 2000? CheckTailing->CheckPlates Yes Fail System Suitability Failed (Troubleshoot System) CheckTailing->Fail No CheckRSD RSD of Peak Area <= 2.0%? CheckPlates->CheckRSD Yes CheckPlates->Fail No Pass System Suitability Passed CheckRSD->Pass Yes CheckRSD->Fail No

References

Theophylline-d3 in Pharmacokinetic Studies of Theophylline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of theophylline-d3 as an internal standard in the pharmacokinetic (PK) analysis of theophylline. Theophylline, a methylxanthine derivative, is a widely used bronchodilator for respiratory diseases. Its narrow therapeutic window necessitates precise and accurate quantification in biological matrices to ensure efficacy and avoid toxicity. The use of a stable isotope-labeled internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies. This approach ensures high selectivity, sensitivity, and reproducibility by correcting for variability during sample preparation and analysis. These notes offer comprehensive methodologies for sample preparation, LC-MS/MS analysis, and data interpretation, alongside a summary of key pharmacokinetic parameters of theophylline.

Introduction

Theophylline is a therapeutic agent primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). The clinical utility of theophylline is limited by its narrow therapeutic index, generally accepted as 10-20 µg/mL in plasma for treating asthma and COPD.[1] Concentrations below this range may be sub-therapeutic, while those above can lead to significant adverse effects. Consequently, accurate measurement of theophylline concentrations in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring.

The use of a stable isotope-labeled internal standard, such as this compound (theophylline with three deuterium atoms), is the preferred method for quantitative bioanalysis using LC-MS/MS. This compound has nearly identical physicochemical properties to theophylline, meaning it co-elutes chromatographically and exhibits similar ionization efficiency. This allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of theophylline.

Experimental Protocols

Bioanalytical Method Using LC-MS/MS

This protocol outlines a validated method for the quantification of theophylline in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Theophylline (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Ammonium Acetate

  • Ultrapure Water

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare individual stock solutions of theophylline and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the theophylline stock solution with a 50:50 methanol/water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation of theophylline from endogenous plasma components. For example:

      • 0-0.5 min: 5% B

      • 0.5-2.0 min: Ramp to 95% B

      • 2.0-2.5 min: Hold at 95% B

      • 2.5-2.6 min: Return to 5% B

      • 2.6-3.5 min: Equilibrate at 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Theophylline: m/z 181.1 → 124.1

      • This compound: m/z 184.1 → 127.1

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Presentation

The use of this compound as an internal standard allows for the accurate determination of theophylline's pharmacokinetic parameters. Below is a table summarizing typical pharmacokinetic parameters of theophylline from literature. The precision and accuracy of these values are significantly enhanced by the use of a stable isotope-labeled internal standard.

Pharmacokinetic ParameterSymbolValueUnit
Area Under the CurveAUCVaries with doseµg*h/mL
Maximum ConcentrationCmaxVaries with doseµg/mL
Time to Maximum ConcentrationTmax1-2hours
Elimination Half-Lifet1/27-9hours
Volume of DistributionVd0.45L/kg
ClearanceCL0.04L/h/kg

Note: These values can vary significantly between individuals due to factors such as age, smoking status, and concurrent diseases.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of theophylline utilizing this compound as an internal standard.

workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Processing SubjectRecruitment Subject Recruitment TheophyllineAdmin Theophylline Administration SubjectRecruitment->TheophyllineAdmin BloodSampling Serial Blood Sampling TheophyllineAdmin->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SamplePreparation Sample Preparation (Protein Precipitation & IS Spiking) PlasmaSeparation->SamplePreparation LCMS_Analysis LC-MS/MS Analysis SamplePreparation->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition PK_Analysis Pharmacokinetic Analysis DataAcquisition->PK_Analysis

Caption: Experimental workflow for a theophylline pharmacokinetic study.

Theophylline Signaling Pathway

Theophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This diagram illustrates the simplified signaling pathway.

signaling Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor cAMP cAMP PDE->cAMP inhibition AMP AMP cAMP->AMP hydrolysis Bronchodilation Bronchodilation cAMP->Bronchodilation

Caption: Simplified signaling pathway of theophylline.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of theophylline in pharmacokinetic studies. The detailed protocols and methodologies presented in these application notes provide a robust framework for researchers and scientists in the field of drug development and therapeutic drug monitoring. The inherent advantages of stable isotope dilution techniques coupled with LC-MS/MS ensure the generation of high-quality data, which is critical for the safe and effective use of theophylline.

References

Application Note & Protocol: High-Throughput Bioanalytical Method for Theophylline in Human Plasma using LC-MS/MS with Theophylline-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline is a methylxanthine drug utilized for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and reliable quantification of theophylline in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and high-throughput bioanalytical method for the determination of theophylline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Theophylline-d3, to ensure high accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique, making it suitable for the analysis of a large number of samples.

Experimental

Materials and Reagents
  • Theophylline and this compound reference standards

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., sodium heparin)[1]

  • Ultrapure water

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions

The chromatographic separation is achieved on a C18 column with gradient elution.

ParameterCondition
Column C18 Column (e.g., 2.1 mm × 50 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water with 2 mM Ammonium Acetate[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.4 mL/min[2]
Column Temperature 40°C[1][2]
Injection Volume 1 µL[2]
Run Time Approximately 3-5 minutes[1]
Mass Spectrometric Conditions

The mass spectrometer is operated in positive ionization mode using Multiple Reaction Monitoring (MRM).

ParameterTheophyllineThis compound (Internal Standard)
Ionization Mode Positive Electrospray Ionization (ESI+)[1]Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 181.1[1][4]184.1
Product Ion (m/z) 124.1[1][2][4]127.1[5]
Dwell Time 200 ms200 ms
Collision Energy Optimized for maximum response (e.g., 18-25 eV)[2]Optimized for maximum response
Declustering Potential Optimized for maximum responseOptimized for maximum response

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve theophylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare serial dilutions of the theophylline stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (0.5 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 0.5 µg/mL.[1]

Sample Preparation: Protein Precipitation

This method is commonly used for its speed and simplicity in sample cleanup.[6]

  • Thaw frozen human plasma samples at room temperature.

  • Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 0.5 µg/mL).[7]

  • Add 800 µL of acidified acetonitrile (0.1% formic acid) to precipitate the plasma proteins.[3][7]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at high speed (e.g., 20,000 xg) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Bioanalytical workflow for theophylline in human plasma.

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

MethodValidation cluster_parameters Validation Parameters Validation Bioanalytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Key parameters for bioanalytical method validation.

Quantitative Data Summary

The following tables summarize the performance characteristics of the bioanalytical method.

Table 1: Calibration Curve and Linearity

ParameterResult
Concentration Range 0.05 - 50 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ 0.05< 15%< 15%85 - 115%
Low QC 0.15< 15%< 15%85 - 115%
Mid QC 2.5< 15%< 15%85 - 115%
High QC 40< 15%< 15%85 - 115%

Table 3: Recovery

AnalyteMean Recovery (%)
Theophylline > 85%
This compound > 85%

Table 4: Stability

Stability ConditionDurationResult
Freeze-Thaw 3 cyclesStable
Short-Term (Room Temp) 4 hoursStable
Long-Term (-80°C) 30 daysStable
Post-Preparative 24 hoursStable

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of theophylline in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput bioanalysis in a drug development setting. The method has been successfully validated and meets the stringent requirements for accuracy, precision, and stability.

References

Application Notes: Therapeutic Drug Monitoring of Theophylline Using Theophylline-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theophylline is a methylxanthine drug utilized for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is highly dependent on plasma concentrations, with a narrow therapeutic window typically ranging from 10 to 20 µg/mL.[1] Concentrations below this range may not provide therapeutic benefit, while concentrations exceeding it are associated with an increased risk of adverse effects, including nausea, vomiting, headaches, and in severe cases, seizures and cardiac arrhythmias.[2][3] This narrow therapeutic index necessitates therapeutic drug monitoring (TDM) to ensure optimal and safe dosing.[1][4]

The use of a stable isotope-labeled internal standard, such as Theophylline-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of theophylline in biological matrices.[1] this compound exhibits similar physicochemical properties to theophylline, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for precise differentiation and quantification by the mass spectrometer.

These application notes provide a comprehensive protocol for the therapeutic drug monitoring of theophylline in human plasma using this compound as an internal standard.

Mechanism of Action

Theophylline exerts its therapeutic effects through several mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in smooth muscle relaxation, particularly in the bronchial airways, leading to bronchodilation.[5][6]

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B). By blocking adenosine, a bronchoconstrictor, theophylline further promotes bronchodilation.[5][6]

  • Anti-inflammatory Effects: At lower concentrations, theophylline exhibits anti-inflammatory properties, which are not fully elucidated but are thought to involve the activation of histone deacetylases (HDACs) and the inhibition of pro-inflammatory transcription factors.[7]

Signaling Pathway

Theophylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor Inflammatory_Mediators Inflammatory Mediators Adenosine_Receptor->Inflammatory_Mediators Promotes Release Theophylline Theophylline Theophylline->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Theophylline->Inflammatory_Mediators Reduces Release Adenosine Adenosine Adenosine->Adenosine_Receptor Activates cAMP cAMP PDE->cAMP Degrades ATP ATP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchial_Smooth_Muscle Bronchial Smooth Muscle PKA->Bronchial_Smooth_Muscle Inhibits Contraction Relaxation Relaxation (Bronchodilation) Bronchial_Smooth_Muscle->Relaxation Inflammation Inflammation Inflammatory_Mediators->Inflammation

Experimental Protocols

Materials and Reagents
  • Theophylline standard (analytical grade)

  • This compound (isotopic purity >98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • 96-well protein precipitation plates

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve theophylline and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of theophylline by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well protein precipitation plate.

  • Add 10 µL of the this compound internal standard working solution (1 µg/mL) to each well.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters
ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 2.5 min, hold for 1 min, return to 5% B
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions
Theophylline181.1 > 124.1
This compound184.1 > 127.1

Method Validation Data

The following tables summarize the expected performance characteristics of this method, compiled from various validated LC-MS/MS assays for theophylline.

Table 1: Linearity and Sensitivity
AnalyteLinear Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
Theophylline0.5 - 500.5> 0.995
Table 2: Precision and Accuracy
QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low1.5< 5< 795 - 105
Medium15< 4< 697 - 103
High40< 4< 598 - 102
Table 3: Recovery and Matrix Effect
AnalyteExtraction Recovery (%)Matrix Effect (%)
Theophylline> 85< 15
This compound> 85< 15

Experimental Workflow

TDM_Workflow Start Patient Sample Collection (Plasma) Add_IS Addition of this compound Internal Standard Start->Add_IS Sample_Prep Sample Preparation (Protein Precipitation) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Add_IS->Sample_Prep MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Report Report Theophylline Concentration Data_Analysis->Report

Conclusion

This application note provides a detailed and robust protocol for the therapeutic drug monitoring of theophylline in human plasma using this compound as an internal standard with LC-MS/MS. The described method is sensitive, specific, and accurate, making it suitable for clinical research and routine TDM to optimize patient therapy and minimize the risk of toxicity. The use of a stable isotope-labeled internal standard is critical for achieving reliable and reproducible results in a clinical setting.

References

Application Notes: Theophylline-d3 for the Quantitative Analysis of Theophylline and its Major Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine drug, is utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Monitoring its therapeutic levels and understanding its metabolic fate is crucial due to its narrow therapeutic window and potential for toxicity.[2][3] Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2, into several metabolites.[1][4] The main metabolic pathways are 8-hydroxylation to form 1,3-dimethyluric acid (1,3-DMU) and N-demethylation to produce 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX).[1]

Accurate quantification of theophylline and its metabolites in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for this purpose.[5][6] The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[7][8] Theophylline-d3, a deuterated analog of theophylline, serves as an ideal internal standard for the quantitative analysis of theophylline and its metabolites due to its similar chemical and physical properties to the parent drug.

This document provides detailed application notes and protocols for the simultaneous quantification of theophylline and its major metabolites (1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine) in human plasma using this compound as an internal standard with an LC-MS/MS method.

Theophylline Metabolic Pathway

The metabolic conversion of theophylline is a multi-step process primarily occurring in the liver. The major pathways include hydroxylation and demethylation, leading to the formation of several metabolites that are then excreted.

Theophylline_Metabolism Theophylline Metabolic Pathway Theophylline Theophylline Metabolite1 1,3-Dimethyluric Acid (1,3-DMU) Theophylline->Metabolite1 CYP1A2, CYP2E1 (8-hydroxylation) Metabolite2 1-Methylxanthine (1-MX) Theophylline->Metabolite2 CYP1A2 (N-demethylation) Metabolite3 3-Methylxanthine (3-MX) Theophylline->Metabolite3 CYP1A2 (N-demethylation) Further_Metabolites Further Metabolites Metabolite2->Further_Metabolites Xanthine Oxidase Experimental_Workflow Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Injection Inject into LC-MS/MS Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometry_Detection Peak_Integration Peak Integration Mass_Spectrometry_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analytes Calibration_Curve->Quantification

References

Application Note: High-Throughput Sample Preparation for Theophylline-d3 Quantification in Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Theophylline is a methylxanthine drug used for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Due to its narrow therapeutic window (typically 10-20 µg/mL in plasma) and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) is essential to ensure efficacy while avoiding toxicity.[1][3][4] For accurate quantification in complex biological matrices like urine, a stable isotope-labeled internal standard, such as Theophylline-d3 (Theophylline-deuterated), is employed, typically with analysis performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Effective sample preparation is critical to remove endogenous interferences that can cause matrix effects, such as ion suppression or enhancement, leading to inaccurate results.[6][7] This note details two robust and commonly used extraction techniques for the analysis of this compound in urine: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Experimental Protocols

Two primary methods for the extraction of Theophylline from urine are presented. The choice of method may depend on available equipment, desired throughput, and the specific requirements of the analytical assay.

Method 1: Solid-Phase Extraction (SPE)

SPE provides clean extracts by passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. This method is highly amenable to automation. For methylxanthines like theophylline, reversed-phase (e.g., C18) or polymer-based (e.g., Oasis HLB) cartridges are effective.[8][9]

Materials and Reagents

  • SPE Cartridges (e.g., C18 or polymer-based, 1 mL)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Autosampler Vials

Protocol Steps

  • Sample Pre-treatment: Centrifuge the urine sample at ~4000 rpm for 10 minutes to remove particulate matter.

  • Spiking: Transfer 1.0 mL of the clarified urine supernatant to a clean tube. Add the this compound internal standard solution and vortex briefly.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of Methanol through the cartridge.

    • Pass 1 mL of Deionized Water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 1.0 mL pre-treated urine sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of Deionized Water to remove salts and polar interferences.

    • Wash with 1 mL of a weak organic solvent mixture (e.g., 5% Methanol in water) to remove less polar interferences.

  • Elution: Elute the Theophylline and this compound from the cartridge using 1.0 mL of an appropriate solvent, such as Methanol or a Methanol:Acetonitrile mixture (80:20 v/v).[9]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the urine sample) and an organic solvent. It is a simple and cost-effective method for sample cleanup.

Materials and Reagents

  • Extraction Solvent (e.g., Ethyl Acetate:Isopropanol, 9:1 v/v or Chloroform:Isopropanol, 20:1 v/v)[10][11]

  • Microcentrifuge Tubes (2 mL)

  • Nitrogen Evaporator

  • Autosampler Vials

Protocol Steps

  • Sample Pre-treatment: Centrifuge the urine sample at ~4000 rpm for 10 minutes.

  • Spiking: Transfer 0.5 mL of the clarified urine supernatant to a 2 mL microcentrifuge tube. Add the this compound internal standard solution and vortex briefly.

  • Extraction:

    • Add 1.5 mL of the extraction solvent (e.g., Ethyl Acetate:Isopropanol) to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the tube at ~10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical performance characteristics for the described methods and the subsequent LC-MS/MS analysis.

Table 1: Comparison of Sample Preparation Method Performance

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Reference(s)
Recovery 73% - 99% 86% - 98% [9][10][12]
Intra-Day Precision (%CV) < 15% < 6% [9][10]
Inter-Day Precision (%CV) < 15% < 9% [9][10]
Matrix Effect Generally lower; dependent on wash steps Can be significant; dependent on solvent choice [6][7]

| Throughput | High (amenable to automation) | Moderate | |

Table 2: Typical LC-MS/MS Parameters for Theophylline Analysis

Parameter Typical Condition Reference(s)
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm) [8][11]
Mobile Phase A 0.1% Formic Acid in Water or Ammonium Acetate buffer [5][13]
Mobile Phase B Acetonitrile or Methanol [11][13]
Flow Rate 0.3 - 0.5 mL/min [13]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Theophylline) e.g., m/z 181.1 → 124.1

| MRM Transition (this compound) | e.g., m/z 184.1 → 127.1 | |

Method Visualizations

The following diagrams illustrate the workflows for the Solid-Phase Extraction and Liquid-Liquid Extraction protocols.

SPE_Workflow cluster_spe SPE Cartridge Operations Urine Urine Sample Centrifuge1 Centrifuge (4000 rpm, 10 min) Urine->Centrifuge1 Spike Spike with this compound IS Centrifuge1->Spike Load 2. Load Sample Spike->Load Condition 1. Condition (Methanol, Water) Wash 3. Wash Interferences (Water, 5% MeOH) Load->Wash Elute 4. Elute Analyte (Methanol) Wash->Elute Evaporate Evaporate to Dryness (N2) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow diagram for Solid-Phase Extraction (SPE).

LLE_Workflow Urine Urine Sample Centrifuge1 Centrifuge (4000 rpm, 10 min) Urine->Centrifuge1 Spike Spike with this compound IS Centrifuge1->Spike AddSolvent Add Extraction Solvent (e.g., Ethyl Acetate:IPA) Spike->AddSolvent Vortex Vortex (1 min) AddSolvent->Vortex Centrifuge2 Centrifuge (10,000 x g, 5 min) (Phase Separation) Vortex->Centrifuge2 Collect Collect Organic Layer Centrifuge2->Collect Evaporate Evaporate to Dryness (N2) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow diagram for Liquid-Liquid Extraction (LLE).

References

Protocol for the Preparation of Theophylline-d3 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theophylline, a methylxanthine derivative, is a widely used therapeutic drug for respiratory diseases. Its deuterated analog, Theophylline-d3, serves as an essential internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Theophylline in biological matrices. This document provides a detailed protocol for the preparation of this compound stock and working solutions for research and drug development applications.

Chemical Properties and Data

Accurate preparation of solutions requires precise knowledge of the chemical properties of this compound. The key quantitative data is summarized in the table below.

PropertyValue
Chemical Name1,3-Dimethyl-7-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C₈H₇D₃N₄O₂
Molecular Weight 183.20 g/mol
CAS Number 117490-38-7
Appearance White to off-white solid
Purity ≥98%
Storage Conditions -20°C, protect from light

Experimental Protocols

This section outlines the detailed procedures for preparing this compound stock and working solutions. It is crucial to use calibrated equipment and high-purity solvents to ensure the accuracy of the solution concentrations.

Materials and Equipment
  • This compound powder (≥98% purity)

  • Methanol (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Preparation of this compound Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 10 mg of this compound powder using an analytical balance. Record the exact weight.

  • Dissolving: Transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7 mL of methanol to the volumetric flask. Vortex and sonicate for 5-10 minutes, or until the powder is completely dissolved.

  • Dilution to Volume: Once dissolved, bring the solution to the final volume of 10 mL with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it at -20°C.

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentrations. The following table provides an example for preparing a series of working solutions.

Working Solution Concentration (µg/mL)Volume of Stock Solution (1 mg/mL) to take (µL)Final Volume (mL)Diluent
10010001050:50 Methanol:Water
101001050:50 Methanol:Water
1101050:50 Methanol:Water
0.110 (from 10 µg/mL WS)150:50 Methanol:Water

Protocol for preparing a 10 µg/mL working solution:

  • Pipette: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

  • Dilute: Add the diluent (e.g., 50:50 methanol:water) to the flask to bring the total volume to 10 mL.

  • Mix: Cap the flask and vortex thoroughly to ensure homogeneity.

  • Store: Transfer the working solution to a labeled amber glass vial and store at 2-8°C for short-term use or -20°C for long-term storage.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation (e.g., 10 µg/mL) weigh Weigh ~10 mg This compound dissolve Dissolve in Methanol in 10 mL Volumetric Flask weigh->dissolve sonicate Vortex & Sonicate until dissolved dissolve->sonicate fill_stock Bring to Volume with Methanol sonicate->fill_stock store_stock Store at -20°C in Amber Vial fill_stock->store_stock pipette_stock Pipette 100 µL of Stock Solution store_stock->pipette_stock Use for Working Solution Preparation transfer Transfer to 10 mL Volumetric Flask pipette_stock->transfer dilute Dilute with 50:50 Methanol:Water transfer->dilute mix Vortex to Mix dilute->mix store_working Store at 2-8°C or -20°C in Amber Vial mix->store_working

Caption: Workflow for preparing this compound stock and working solutions.

Application of Theophylline-d3 in Drug Metabolism Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Theophylline-d3, a deuterated analog of theophylline, in drug metabolism and pharmacokinetic (DMPK) studies. This compound serves as an invaluable tool, primarily as an internal standard for quantitative bioanalysis and as a probe to investigate the metabolic pathways of theophylline and related xanthine derivatives.

Introduction to Theophylline and its Metabolism

Theophylline, a methylxanthine compound, is utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is closely linked to its plasma concentration, necessitating careful monitoring due to a narrow therapeutic window.[2][3] Theophylline is primarily eliminated through hepatic metabolism, mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2E1, and CYP3A4.[3][4] This metabolic process leads to the formation of several metabolites, including 1,3-dimethyluric acid (1,3-DMU), 1-methyluric acid (1-MU), and 3-methylxanthine (3-MX).[5][6]

The use of stable isotope-labeled compounds, such as this compound, has become a cornerstone of modern drug metabolism research. The incorporation of deuterium atoms provides a mass shift that allows for clear differentiation from the unlabeled drug in mass spectrometry-based analyses, without significantly altering the compound's chemical properties.[4][7]

Applications of this compound

Internal Standard for Bioanalytical Methods

The most common application of this compound is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of theophylline in biological matrices such as plasma, urine, and tissue homogenates.[8][9]

Advantages of using this compound as an internal standard:

  • Compensates for Variability: It accurately corrects for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in instrument response.[8][9]

  • Similar Physicochemical Properties: Being structurally almost identical to theophylline, it exhibits similar chromatographic retention times and ionization efficiency, ensuring that it behaves similarly to the analyte of interest throughout the analytical process.[9]

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of the bioanalytical method.[8]

Investigating Metabolic Pathways and the Kinetic Isotope Effect

Deuterium labeling can also be strategically employed to investigate metabolic pathways and the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions.[4] By observing changes in the metabolic profile or the rate of metabolism of a deuterated compound compared to its non-deuterated counterpart, researchers can gain insights into the mechanisms of metabolic transformations.[4][7] While this compound is primarily used as an internal standard, studies with other deuterated molecules have shown that this approach can reveal unexpected metabolic switches.[3][4][10]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific experimental conditions and available instrumentation.

Protocol for Quantification of Theophylline in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of theophylline and its metabolites.[5][11]

3.1.1 Materials and Reagents

  • Theophylline and this compound standards

  • Rat plasma (with anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

3.1.2 Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of theophylline and this compound (1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the theophylline stock solution in 50% methanol to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

  • Calibration Curve and QC Samples: Spike blank rat plasma with the appropriate working standard solutions to create a calibration curve (e.g., 10-5000 ng/mL) and QC samples at low, medium, and high concentrations.

3.1.3 Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.1.4 LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate theophylline from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Theophylline: m/z 181.1 → 124.1

    • This compound: m/z 184.1 → 127.1

3.1.5 Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of theophylline to this compound against the concentration of theophylline.

  • Determine the concentration of theophylline in the unknown samples using the regression equation from the calibration curve.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and concise table.

Table 1: Example Calibration Curve Data for Theophylline in Rat Plasma

Concentration (ng/mL)Theophylline Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
1015,2341,510,8760.0101
5076,1701,525,4320.0499
100153,8761,532,1110.1004
500775,4321,540,9870.5032
10001,550,8761,535,6541.0100
25003,876,5431,545,3212.5086
50007,789,1231,550,1235.0248

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of theophylline in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) start->add_is extraction Protein Precipitation or SPE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end Results (Theophylline Concentration) quantification->end

Caption: Workflow for Theophylline Quantification.

Theophylline Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of theophylline.

metabolism_pathway Theophylline Theophylline CYP1A2 CYP1A2 Theophylline->CYP1A2 CYP2E1 CYP2E1 Theophylline->CYP2E1 CYP3A4 CYP3A4 Theophylline->CYP3A4 Metabolite1 1,3-Dimethyluric Acid (1,3-DMU) CYP1A2->Metabolite1 Metabolite2 1-Methyluric Acid (1-MU) CYP1A2->Metabolite2 Metabolite3 3-Methylxanthine (3-MX) CYP2E1->Metabolite3 CYP3A4->Metabolite3

Caption: Theophylline Metabolic Pathway.

References

Troubleshooting & Optimization

Theophylline-d3 Stability in Plasma and Serum: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of theophylline-d3 in plasma and serum samples. Accurate assessment of analyte stability is critical for reliable bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in plasma and serum?

While specific public data on the stability of this compound is limited, it is a deuterated analog of theophylline, and its stability is expected to be comparable to that of theophylline. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which generally imparts equal or greater stability. Studies on theophylline have shown it to be relatively stable under typical laboratory storage conditions.

Q2: What are the optimal storage conditions for plasma and serum samples containing this compound?

For long-term storage, it is recommended to keep plasma and serum samples at -20°C or colder.[1][2] Storage at 2-8°C is suitable for short-term periods, typically up to a few days. Room temperature storage should be minimized to prevent potential degradation.[1][2]

Q3: How many freeze-thaw cycles can samples containing this compound undergo?

While specific data for this compound is not available, it is best practice in bioanalysis to minimize freeze-thaw cycles. A minimum of three freeze-thaw cycles should be validated to demonstrate that the analyte is stable under these conditions. The stability of theophylline has been shown to be good under various storage conditions, suggesting that its deuterated form would also be robust.

Q4: What are common causes of this compound instability in plasma and serum samples?

Potential causes of instability include:

  • Improper Storage Temperature: Prolonged storage at room temperature or even refrigeration can lead to degradation over time.[1]

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can affect the integrity of the analyte.

  • Enzymatic Degradation: Although less likely for a stable compound like theophylline, endogenous enzymes in plasma or serum could potentially metabolize the analyte if not stored properly frozen.

  • pH Shifts: Extreme pH conditions can affect the stability of many small molecules.

  • Exposure to Light: While not specifically documented for theophylline, photostability should be considered for any analyte.

Q5: What type of collection tubes should be used for plasma and serum samples?

Standard serum separator tubes (SSTs) for serum and tubes containing anticoagulants like K2EDTA, K3EDTA, or sodium heparin for plasma are generally acceptable. Studies on theophylline have not shown significant differences in stability based on the collection tube, but consistency across a study is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound in QC samples Sample degradation due to improper storage.Verify that samples have been consistently stored at -20°C or below. Review sample handling procedures to minimize time at room temperature.
Instability due to multiple freeze-thaw cycles.Limit the number of times a sample is frozen and thawed. Aliquot samples upon receipt if multiple analyses are anticipated.
Issues with the analytical method.Review the validation data for the analytical method, including linearity, accuracy, and precision. Ensure the method is specific for this compound.
High variability in stability results Inconsistent sample handling.Standardize all sample handling procedures, including thawing time and temperature, and mixing before analysis.
Matrix effects from different sample lots.Evaluate matrix effects during method validation using at least six different sources of blank matrix.
Contamination of samples or reagents.Ensure a clean working environment and use high-purity reagents.
Unexpected degradation products observed Exposure to extreme conditions (e.g., high temperature, light).Protect samples from light and ensure they are not exposed to high temperatures during handling or shipping.
Chemical incompatibility with storage containers.Use polypropylene or glass tubes for storage, as theophylline has shown good stability in both.[2]

Stability Data Summary

The following tables summarize the stability of theophylline in serum and plasma based on available literature. This data is considered a reliable surrogate for the stability of this compound.

Table 1: Theophylline Stability in Serum

Storage TemperatureDurationPercent DeclineReference
25°C7 days3%[1]
6°C7 days2.6%[1]
-20°C7.5 months2.7%[1]
25°C3 daysNo appreciable change[2]
4°C7 daysNo appreciable change[2]
-20°C336 daysNo appreciable change[2]

Table 2: Theophylline Stability in Plasma

Storage TemperatureDurationPercent DeclineReference
25°C7 days2.8%[1]
6°C7 daysNo significant change[1]
-20°C6 months6.6%[1]

Experimental Protocols

Protocol 1: Long-Term Stability Assessment
  • Sample Preparation:

    • Obtain a pool of blank human plasma or serum.

    • Spike the matrix with this compound at two concentration levels: a low quality control (LQC) and a high quality control (HQC) concentration.

    • Aliquot the spiked samples into appropriately labeled storage tubes.

  • Storage:

    • Store the aliquots at the desired long-term storage temperature (e.g., -20°C and -80°C).

  • Analysis:

    • Analyze a set of aliquots at time zero to establish the baseline concentration.

    • At subsequent time points (e.g., 1, 3, 6, 12 months), retrieve a set of LQC and HQC samples from storage.

    • Allow the samples to thaw completely at room temperature, and then vortex to mix.

    • Analyze the samples using a validated bioanalytical method.

  • Data Evaluation:

    • Calculate the mean concentration of the stability samples at each time point.

    • The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.

Protocol 2: Freeze-Thaw Stability Assessment
  • Sample Preparation:

    • Prepare LQC and HQC samples of this compound in the appropriate biological matrix as described in Protocol 1.

  • Freeze-Thaw Cycles:

    • Freeze the LQC and HQC aliquots at the intended storage temperature (e.g., -20°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This completes one freeze-thaw cycle. Repeat for a minimum of three cycles.

  • Analysis:

    • After the final thaw, analyze the samples using a validated bioanalytical method.

  • Data Evaluation:

    • Compare the mean concentration of the freeze-thaw samples to the baseline concentration from freshly prepared or time-zero samples.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Conditions cluster_analysis Analysis cluster_eval Data Evaluation prep1 Obtain Blank Matrix (Plasma/Serum) prep2 Spike with this compound (LQC & HQC) prep1->prep2 prep3 Aliquot Samples prep2->prep3 storage_lt Long-Term Storage (-20°C / -80°C) prep3->storage_lt storage_ft Freeze-Thaw Cycles (-20°C to RT) prep3->storage_ft analysis1 Thaw & Vortex storage_lt->analysis1 storage_ft->analysis1 analysis2 Validated Bioanalytical Method (e.g., LC-MS/MS) analysis1->analysis2 eval1 Compare to Time Zero analysis2->eval1 eval2 Within ±15% of Nominal Concentration? eval1->eval2

Caption: Workflow for this compound Stability Assessment.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Experimental Outcome cluster_result Stability Conclusion factor1 Storage Temperature outcome This compound Concentration factor1->outcome factor2 Freeze-Thaw Cycles factor2->outcome factor3 Sample Handling factor3->outcome factor4 Time Before Processing factor4->outcome result Stable or Unstable outcome->result

Caption: Factors Influencing this compound Stability.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Theophylline-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Theophylline-d3.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for this compound in positive ion mode?

A1: this compound, with a mass shift of +3 compared to theophylline, will have a protonated molecule [M+H]⁺ at approximately m/z 184.1. The fragmentation pattern is expected to be similar to that of theophylline. Therefore, common Multiple Reaction Monitoring (MRM) transitions to monitor are:

Precursor Ion (m/z)Product Ion (m/z)Common Use
184.1124.1Quantifier
184.196.0Qualifier

Note: These values should be empirically optimized on your specific mass spectrometer.

Q2: Which ionization mode is recommended for this compound analysis?

A2: Positive electrospray ionization (ESI+) is the most commonly used and recommended mode for the analysis of theophylline and its deuterated analogs. This is because it readily forms a stable protonated molecule [M+H]⁺.

Q3: What are suitable starting conditions for the liquid chromatography separation of this compound?

A3: A reversed-phase separation on a C18 column is a robust starting point. Below are typical starting parameters:

ParameterRecommendation
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 2 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B).
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C

Q4: How should I prepare my samples for this compound analysis in a biological matrix?

A4: For biological matrices such as plasma or serum, protein precipitation is a common, simple, and effective sample preparation technique. This typically involves adding a threefold volume of cold acetonitrile or methanol to the sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be injected into the LC-MS/MS system.

Troubleshooting Guide

Issue 1: Low or no signal for this compound.

Possible CauseSuggested Solution
Incorrect Mass Transitions Verify the precursor and product ion m/z values. Infuse a standard solution of this compound directly into the mass spectrometer to confirm the parent ion mass and identify the most abundant fragment ions.
Suboptimal Ion Source Parameters Optimize ion source parameters such as spray voltage, source temperature, and gas flows (nebulizer and heater gas). These are instrument-dependent and should be optimized systematically.
Inappropriate Mobile Phase pH Theophylline is a weak base. Ensure the mobile phase pH is acidic (e.g., using formic acid) to promote ionization in positive mode.
Sample Degradation Ensure proper storage of stock solutions and samples (typically at -20°C or below).

Issue 2: High signal variability or poor reproducibility for this compound.

Possible CauseSuggested Solution
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of this compound. Improve sample clean-up (e.g., using solid-phase extraction) or modify the chromatographic gradient to separate this compound from the interfering compounds.
Inconsistent Sample Preparation Ensure precise and consistent pipetting, especially when adding the internal standard and precipitation solvent.
Carryover Inject a blank sample after a high concentration sample to check for carryover. If observed, optimize the autosampler wash procedure.
H/D Exchange Deuterium atoms on this compound may exchange with protons from the solvent, especially under certain pH and temperature conditions. This can lead to a shift in the mass and a decrease in the signal of the intended analyte. Use aprotic solvents where possible for stock solutions and minimize exposure to highly acidic or basic aqueous solutions for extended periods.

Issue 3: Poor peak shape (tailing or fronting).

Possible CauseSuggested Solution
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions with the Column Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base (e.g., ammonium hydroxide in the aqueous phase for a basic compound) can sometimes improve peak shape.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if it's old or has been used with complex matrices.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

This protocol describes the process of determining the optimal mass transitions and associated parameters for this compound using direct infusion.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Syringe pump

  • Mass spectrometer

Procedure:

  • Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.

  • Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Perform a Q1 scan in positive ion mode to identify the precursor ion of this compound. This should be observed at approximately m/z 184.1.

  • Perform a product ion scan by selecting the precursor ion (m/z 184.1) in Q1 and scanning Q3 to identify the most abundant fragment ions.

  • Select the two most intense product ions for the quantifier and qualifier transitions.

  • Optimize the Collision Energy (CE) for each transition by ramping the CE voltage (e.g., from 5 to 40 V) and monitoring the signal intensity of the product ion. The optimal CE is the value that produces the highest signal.

  • Optimize the Declustering Potential (DP) by ramping the DP voltage (e.g., from 20 to 150 V) and monitoring the precursor ion signal. The optimal DP will maximize the precursor ion signal without causing in-source fragmentation.

  • Record the optimized parameters in a table for future reference.

Protocol 2: Development of an LC-MS/MS Method for this compound

This protocol outlines the steps for developing a chromatographic method for the separation and detection of this compound.

Materials:

  • Optimized MS/MS parameters from Protocol 1

  • This compound standard

  • LC-MS/MS system with a C18 column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Prepare a working standard of this compound (e.g., 100 ng/mL) in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Set up the LC-MS/MS system with the starting chromatographic conditions and the optimized MS/MS parameters from Protocol 1.

  • Inject the working standard and acquire data.

  • Evaluate the chromatography:

    • Retention Time: Adjust the gradient profile to achieve a suitable retention time (typically between 2-10 minutes).

    • Peak Shape: Assess the peak for symmetry. If tailing or fronting is observed, refer to the troubleshooting guide.

    • Sensitivity: Ensure the signal-to-noise ratio is adequate for the intended application.

  • Iteratively adjust the gradient and flow rate to achieve optimal separation and peak shape. A common approach is to start with a shallow gradient and then increase its steepness to reduce run time while maintaining resolution.

  • Validate the final method for parameters such as linearity, accuracy, precision, and stability according to relevant guidelines.

Visualizations

Experimental Workflow for MS/MS Parameter Optimization

G cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization MS Parameter Optimization cluster_output Final Parameters prep_std Prepare 1 µg/mL This compound Standard infuse Infuse into MS (e.g., 10 µL/min) prep_std->infuse q1_scan Q1 Scan: Identify Precursor Ion (m/z ~184.1) infuse->q1_scan prod_scan Product Ion Scan: Identify Fragments q1_scan->prod_scan select_trans Select Quantifier & Qualifier Transitions prod_scan->select_trans opt_ce Optimize Collision Energy (CE) select_trans->opt_ce opt_dp Optimize Declustering Potential (DP) opt_ce->opt_dp final_params Optimized MRM Transitions & Voltages opt_dp->final_params

Caption: Workflow for optimizing MS/MS parameters for this compound.

Troubleshooting Logic for Low Signal Intensity

Caption: Decision tree for troubleshooting low signal intensity of this compound.

Troubleshooting matrix effects with Theophylline-d3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting analytical challenges. This guide provides detailed answers and protocols for researchers, scientists, and drug development professionals encountering matrix effects when using Theophylline-d3 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] These effects typically occur within the mass spectrometer's ion source, where matrix components can compete with the analyte for ionization, alter droplet formation and evaporation, or change the physical properties of the ESI droplets.[1][2][3]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?

A: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for mitigating matrix effects.[2][4] Because a SIL-IS is chemically and structurally almost identical to the analyte (Theophylline), it has nearly the same chromatographic retention time, extraction recovery, and ionization response.[5] The key is that the SIL-IS and the analyte will be affected by matrix interferences in the same way.[6][7] By measuring the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.[8]

Q3: I'm using this compound, but I still see issues. What are the signs of uncompensated matrix effects?

A: Even with a SIL-IS, significant matrix effects can cause issues. Key signs include:

  • Poor Reproducibility: High variability in analyte/IS ratios across different lots of matrix or between replicate preparations of the same sample.

  • Non-Linear Calibration Curves: The calibration curve deviates from linearity, particularly at the lower or upper ends.[9]

  • Inaccurate QC Results: Quality Control samples consistently fail acceptance criteria (e.g., >15% deviation from the nominal concentration).

  • Chromatographic Peak Distortion: The analyte or internal standard peaks show tailing, fronting, or splitting, which may indicate co-elution with a highly concentrated matrix component.

  • Drastic Signal Fluctuation: A noticeable drop or jump in the absolute signal intensity of the internal standard (this compound) between samples can indicate severe and variable ion suppression or enhancement.

Q4: How can I systematically investigate and quantify matrix effects?

A: A systematic investigation involves both qualitative and quantitative assessments.

  • Qualitative Assessment (Post-Column Infusion): This experiment identifies at which points during the chromatographic run ion suppression or enhancement occurs. It is invaluable for optimizing chromatographic conditions to separate the analyte from interfering regions.[5][10][11]

  • Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the degree of ion suppression or enhancement by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.[9][11] This provides a numerical value for the "matrix effect factor."

Detailed protocols for both experiments are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Guide 1: General Troubleshooting Workflow for Suspected Matrix Effects

If you observe issues like poor reproducibility or inaccurate quantification, follow this logical workflow to diagnose the problem. This process helps differentiate between issues with sample preparation, chromatography, and the matrix itself.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Matrix Effect Investigation cluster_3 Mitigation Strategies A Problem Detected (e.g., Poor Reproducibility, Inaccurate QCs) B Review LC-MS/MS System Suitability (e.g., Injection Precision, Peak Shape, Sensitivity) A->B C Verify Standard & QC Preparation (e.g., Pipetting, Dilutions, Stability) B->C D Is System & Prep OK? C->D D->A No, Fix System/ Prep Issues E Perform Qualitative Assessment (Post-Column Infusion) D->E Yes F Perform Quantitative Assessment (Post-Extraction Spike) E->F G Does Analyte Elute in Suppression Zone? E->G H Is Matrix Effect > 15%? F->H G->F No I Modify Chromatography (e.g., Change Gradient, Use Different Column) G->I Yes J Improve Sample Preparation (e.g., Use SPE, LLE, or Dilution) H->J Yes K Problem Resolved H->K No, IS is compensating well I->K J->K

Caption: Troubleshooting workflow for matrix effects.

Guide 2: Data Interpretation & Mitigation

Quantitative Data Summary: Matrix Effect Factor Calculation

The Matrix Effect Factor (MEF) is calculated from the post-extraction spike experiment. An MEF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. A common acceptance criterion is an MEF between 85% and 115%.

Sample IDMatrix TypeAnalyte Peak Area (A)IS (this compound) Peak Area (B)Analyte/IS Ratio (A/B)Matrix Effect Factor (%)*
Neat-1Solvent1,250,0002,480,0000.504-
Neat-2Solvent1,265,0002,510,0000.504-
Neat-3Solvent1,240,0002,495,0000.497Mean Neat Ratio: 0.502
Post-Spike-1Plasma810,0001,650,0000.49197.8%
Post-Spike-2Plasma455,000905,0000.503100.2%
Post-Spike-3Plasma620,0001,230,0000.504100.4%
Post-Spike-4Urine1,050,0002,080,0000.505100.6%
Post-Spike-5Urine1,100,0002,190,0000.502100.0%
Post-Spike-6Urine1,085,0002,165,0000.50199.8%

*Matrix Effect Factor (%) = (Mean Analyte/IS Ratio in Post-Spike Matrix / Mean Analyte/IS Ratio in Solvent) x 100

Interpretation: In the example above, both plasma and urine matrices show acceptable matrix effects for Theophylline when using this compound as the internal standard. Although the absolute peak areas for both analyte and IS are suppressed in plasma (compare Post-Spike-1 vs. Neat-1), the ratio remains consistent, demonstrating effective compensation by the SIL-IS.

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment (Quantitative)

This protocol determines the magnitude of matrix effects.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and this compound internal standard into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike the analyte and this compound into the final extract.

    • Set C (Pre-Spike Matrix - for Recovery): Spike the analyte and this compound into the blank matrix before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Calculate the mean peak area ratio (Analyte/IS) from Set A.

    • Calculate the mean peak area ratio from Set B.

    • Matrix Effect (%) = (Mean Ratio from Set B / Mean Ratio from Set A) * 100 .[11]

Protocol 2: Post-Column Infusion Experiment (Qualitative)

This protocol identifies chromatographic regions where matrix effects occur.[10]

Methodology:

  • System Setup:

    • Use a T-connector to merge the flow from the LC column with a continuous flow from a syringe pump.

    • The syringe pump should infuse a solution of Theophylline (or this compound) at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent just before it enters the mass spectrometer's ion source.

  • Perform Injections:

    • Blank Injection: First, inject a solvent blank (e.g., mobile phase) to establish a stable, continuous baseline signal for the infused standard.

    • Matrix Injection: Next, inject an extracted blank matrix sample (prepared using your standard protocol).

  • Analyze the Chromatogram:

    • Monitor the signal of the infused standard over the entire run time.

    • Any deviation (dip or rise) from the stable baseline during the matrix injection indicates a region of ion suppression or enhancement, respectively.[2][5]

    • Compare the retention time of your analyte with the regions where matrix effects are observed.

G cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC LC Pump & Autosampler COL LC Column LC->COL Mobile Phase Flow TEE COL->TEE Column Eluent SP Syringe Pump SYR Syringe with This compound Solution SP->SYR SYR->TEE Constant Infusion MS Mass Spectrometer TEE->MS Combined Flow

Caption: Schematic for a post-column infusion experiment.

Principle of SIL-IS Compensation

The diagram below illustrates how a co-eluting internal standard like this compound compensates for signal suppression.

G Principle of Matrix Effect Compensation cluster_0 Scenario 1: Analysis without Internal Standard cluster_1 Scenario 2: Analysis with this compound IS A1 Analyte Signal (No Matrix) B1 Co-eluting Matrix Component Causes Ion Suppression C1 Suppressed Analyte Signal B1->C1 D1 Result: Inaccurate Low Quantification C1->D1 A2 Analyte & IS Signals (No Matrix) B2 Co-eluting Matrix Component Suppresses Both Proportionally C2 Suppressed Analyte Signal Suppressed IS Signal B2->C2 D2 Analyte/IS Ratio Remains Constant C2->D2 E2 Result: Accurate Quantification D2->E2

Caption: How a SIL-IS compensates for matrix effects.

References

Theophylline-d3 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Theophylline-d3 Solubility

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of this compound in various organic solvents. Below you will find frequently asked questions, detailed experimental protocols, troubleshooting guides, and solubility data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: How does the solubility of this compound compare to that of Theophylline?

A1: The substitution of hydrogen atoms with deuterium atoms (as in this compound) results in a negligible change in the physicochemical properties that govern solubility, such as polarity and molecular volume. Therefore, the solubility of this compound is expected to be nearly identical to that of unlabeled Theophylline in the same organic solvents. Data for Theophylline can be confidently used as a strong proxy for this compound.

Q2: Which organic solvents are most effective for dissolving this compound?

A2: Aprotic, highly dipolar solvents tend to be the most effective. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) show the highest solubilizing capacity for theophylline.[1] Alcohols like methanol and ethanol are also effective, though generally to a lesser extent.[1][2]

Q3: Is this compound soluble in non-polar solvents?

A3: this compound has very limited solubility in non-polar solvents. For instance, it is only sparingly soluble in ether.[3]

Q4: Can the solubility of this compound be enhanced in aqueous solutions?

A4: Yes, while this guide focuses on organic solvents, it's worth noting that the aqueous solubility of theophylline can be improved by forming complexes or salts. For example, complexation with ethylenediamine (to form aminophylline) increases its solubility in water.

Solubility Data

The following table summarizes the solubility of theophylline and its deuterated analog in various organic solvents. This data has been compiled from multiple sources to provide a comparative overview.

CompoundSolventSolubilityTemperatureNotes
TheophyllineAlcohol (unspecified)12.5 mg/mL, 10 mg/mL[4]Not Specified
TheophyllineChloroform9.1 mg/mLRoom Temperature[3]
TheophyllineEthanolModerately soluble[5]Not Specified
TheophyllineMethanol13.64 x 10⁻⁴ (mole fraction)[1]25 °C[1]
Theophylline1-Propanol13.39 x 10⁻⁴ (mole fraction)[1]25 °C[1]
TheophyllineDMSO15 mg/mL[4], 70.96 x 10⁻⁴ (mole fraction)[1]25 °C[1]Highly soluble.
TheophyllineDMF59.21 x 10⁻⁴ (mole fraction)[1]25 °C[1]
Theophylline-d6DMSO≥ 10 mg/mL[6]Not SpecifiedHygroscopic DMSO can impact solubility; use a fresh supply.[6]
Theophylline-d6DMF≥ 10 mg/mL[6]Not Specified
Theophylline-d6Ethanol≥ 1 mg/mL[6]Not Specified

Experimental Protocols

Protocol: Determining Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound.[7]

Materials:

  • This compound (solid powder)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the chosen organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8] The time required may need to be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[8]

  • Phase Separation: Once equilibrium is reached, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the quantifiable range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

Troubleshooting Guide

Q1: My solubility results for the same solvent are inconsistent. What could be the cause?

A1: Inconsistent results can stem from several factors:

  • Insufficient Equilibration Time: The solution may not have reached saturation.[9] It is advisable to establish an equilibration curve by measuring the concentration at multiple time points to ensure a plateau has been reached.[8]

  • Temperature Fluctuations: Solubility is temperature-dependent. Ensure your shaker or water bath maintains a stable temperature throughout the experiment.[9][10]

  • Inadequate Phase Separation: Undissolved solid particles in the analyzed sample will lead to an overestimation of solubility. Ensure proper filtration or centrifugation before analysis.[11]

Q2: The solubility I measured is significantly lower than published values. Why?

A2: Potential reasons for lower-than-expected solubility include:

  • Impure Solute or Solvent: Impurities in either the this compound or the solvent can alter the solubility.[9] Always use high-purity materials.

  • Polymorphism: Theophylline is known to exist in different polymorphic forms, which can have different solubilities.[12] Ensure you are using a consistent and well-characterized solid form.

  • Hygroscopic Solvents: Solvents like DMSO can absorb atmospheric moisture, which can affect the solubility of the compound.[6] Use freshly opened or properly stored anhydrous solvents.

Q3: I am observing precipitation when I dilute my saturated sample for analysis. What should I do?

A3: This typically occurs if the diluent has a lower solubilizing power than the original solvent. To resolve this, use the same pure organic solvent you used for the solubility experiment as your diluent. If using a mixed solvent system for analysis (e.g., in HPLC), ensure the final composition after adding the sample does not cause precipitation.

Visualizations

Below is a diagram illustrating the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A 1. Preparation Add excess this compound to vial. B 2. Solvent Addition Add a known volume of organic solvent. A->B C 3. Equilibration Agitate at constant temperature (24-48h). B->C D 4. Phase Separation Allow undissolved solid to settle. C->D E 5. Sample Collection Withdraw supernatant and filter (0.45 µm). D->E F 6. Dilution Dilute the filtered sample accurately. E->F G 7. Quantification Analyze concentration (e.g., HPLC). F->G H 8. Calculation Determine solubility in mg/mL or mol/L. G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Technical Support Center: Theophylline-d3 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Theophylline-d3 in mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to ion suppression and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a matrix effect frequently encountered in liquid chromatography-mass spectrometry (LC-MS). It refers to the reduction in the ionization efficiency of the analyte of interest (this compound) due to the presence of co-eluting compounds from the sample matrix.[1] These interfering substances, such as salts, proteins, and phospholipids from biological samples, compete with this compound for ionization in the MS source, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your assay.[2][3]

Q2: How can I detect ion suppression in my this compound analysis?

A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a standard solution of the analyte is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma without the analyte) is then injected. Any dip in the constant signal of the infused analyte indicates a region of ion suppression caused by eluting matrix components.[4] Another quantitative approach is to compare the peak area of this compound in a post-extraction spiked sample (analyte added to the extracted blank matrix) with the peak area of the analyte in a neat solution (pure solvent). A lower response in the matrix indicates ion suppression.[5]

Q3: How does a deuterated internal standard like this compound help with ion suppression?

A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte (Theophylline).[6] This means it will co-elute and experience the same degree of ion suppression as the endogenous Theophylline. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[6]

Q4: What are the most common sources of ion suppression in plasma or serum samples?

In biological matrices like plasma and serum, the primary culprits for ion suppression are phospholipids from cell membranes, salts, and endogenous metabolites.[4][7] Phospholipids, in particular, are notorious for causing ion suppression in the middle of a typical reversed-phase chromatographic run.[8]

Troubleshooting Guides

Issue: Low or Inconsistent this compound Signal Intensity

If you are observing a lower-than-expected or erratic signal for this compound, it is highly probable that you are encountering ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.

IonSuppressionTroubleshooting Start Low/Inconsistent This compound Signal CheckIS Verify Internal Standard (this compound) Performance Start->CheckIS SamplePrep Optimize Sample Preparation CheckIS->SamplePrep IS signal also low or inconsistent Chromatography Adjust Chromatographic Conditions SamplePrep->Chromatography Suppression still observed Resolution Problem Resolved SamplePrep->Resolution Signal improved MSSettings Modify Mass Spectrometer Source Parameters Chromatography->MSSettings Co-elution persists Chromatography->Resolution Signal improved MSSettings->Resolution Signal improved LLE_Workflow Start Plasma Sample + IS Vortex1 Vortex Start->Vortex1 AddSolvent Add Ethyl Acetate Vortex1->AddSolvent Vortex2 Vortex (10 min) AddSolvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Technical Support Center: Theophylline-d3 Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for assessing the isotopic purity of Theophylline-d3. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

A1: this compound is a stable isotope-labeled version of Theophylline, a medication used to treat respiratory diseases. The hydrogen atoms on one of its methyl groups are replaced with deuterium. It is commonly used as an internal standard in pharmacokinetic studies and other quantitative analyses using mass spectrometry.[1] Accurate determination of its isotopic purity is crucial to ensure the precision and reliability of these analytical methods. High isotopic purity minimizes interference from unlabeled or partially labeled molecules, leading to more accurate quantification of the target analyte.

Q2: What are the primary analytical techniques for determining the isotopic purity of this compound?

A2: The two primary techniques for assessing the isotopic purity of this compound are Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] LC-MS is highly sensitive and provides information on the distribution of different isotopologues (molecules with different numbers of deuterium atoms). NMR spectroscopy, including both proton (¹H) and deuterium (²H) NMR, can provide detailed structural information and quantitative assessment of deuterium incorporation at specific sites.[3][4]

Q3: What are the expected mass-to-charge ratios (m/z) for Theophylline and this compound in mass spectrometry?

A3: Theophylline has a monoisotopic mass of approximately 180.06 g/mol .[5][6] In positive ion mode mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺ at an m/z of 181.1. This compound has three deuterium atoms, so its monoisotopic mass is approximately 183.08 g/mol . Therefore, it is expected to be observed as [M+H]⁺ at an m/z of approximately 184.1. When assessing isotopic purity, it is also important to monitor for the unlabeled Theophylline (d0) at m/z 181.1, as well as partially deuterated species (d1 and d2) at m/z 182.1 and 183.1, respectively.

Q4: How is isotopic purity calculated from mass spectrometry data?

A4: Isotopic purity is calculated by determining the relative abundance of the fully deuterated species (d3) compared to the sum of all related species (d0, d1, d2, and d3). The peak area of the extracted ion chromatogram for each isotopologue is integrated. A correction for the natural abundance of isotopes (e.g., ¹³C) must be applied to the observed intensities. The percentage of isotopic purity is then calculated using the corrected peak areas.[7][8][9]

Q5: Can NMR spectroscopy differentiate between deuterium atoms at different positions?

A5: Yes, high-field NMR spectroscopy can often distinguish between deuterium atoms at different positions within a molecule, provided there is a sufficient chemical shift difference between the corresponding protons in the unlabeled molecule. For this compound, where the deuterium atoms are on a methyl group, they are chemically equivalent and will produce a single signal in the ²H NMR spectrum. However, NMR is excellent for confirming that deuteration has occurred at the intended location.[4][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly high abundance of unlabeled Theophylline (d0). 1. Contamination of the this compound standard. 2. In-source back-exchange of deuterium for hydrogen in the mass spectrometer. 3. Isotopic exchange during sample preparation or storage.1. Verify the purity of the starting material from the supplier's certificate of analysis. 2. Optimize MS source conditions (e.g., use aprotic solvents if possible, reduce source temperature). 3. Prepare samples fresh and use aprotic, anhydrous solvents for dissolution and storage.
Presence of partially deuterated species (d1, d2). 1. Incomplete deuteration during the synthesis of this compound. 2. Isotopic scrambling during synthesis or storage.1. This is an inherent property of the material; ensure it meets the required purity specifications for your assay. 2. If purity is insufficient, consider purchasing a new batch with a higher isotopic enrichment.
Poor signal intensity in mass spectrometry. 1. Suboptimal ionization or fragmentation parameters. 2. Low concentration of the analyte. 3. Matrix suppression effects.1. Optimize MS parameters, including spray voltage, gas flows, and collision energy. 2. Prepare a more concentrated solution. 3. Improve chromatographic separation to reduce co-eluting matrix components.
Overlapping peaks in the mass spectrum. 1. Insufficient mass resolution to separate isotopologues. 2. Presence of isobaric interferences.1. Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for better mass separation.[7] 2. Enhance chromatographic separation to resolve the interfering species.
Broad or distorted peaks in NMR spectra. 1. Poor shimming of the magnet. 2. Sample aggregation or precipitation. 3. Presence of paramagnetic impurities.1. Re-shim the magnet. 2. Use a different solvent or adjust the concentration. 3. Filter the sample or use a chelating agent if metal contamination is suspected.

Data Presentation

Table 1: Expected Mass-to-Charge Ratios (m/z) for Theophylline Isotopologues in Positive Ion Mode LC-MS

IsotopologueChemical FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ m/z
Theophylline (d0)C₇H₈N₄O₂180.0647181.0720
Theophylline-d1C₇H₇DN₄O₂181.0710182.0783
Theophylline-d2C₇H₆D₂N₄O₂182.0773183.0846
This compoundC₇H₅D₃N₄O₂183.0836184.0909

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-MS

Objective: To determine the isotopic distribution of this compound using Liquid Chromatography-Mass Spectrometry.

Materials:

  • This compound sample

  • Unlabeled Theophylline reference standard

  • HPLC-grade methanol and water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition.

    • Prepare a similar concentration solution of unlabeled Theophylline to establish retention time and fragmentation patterns.

  • LC Method:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan from m/z 100-300 to observe all isotopologues.

    • Data Acquisition: Acquire data in centroid mode.

    • Key m/z values to monitor: 181.1 (d0), 182.1 (d1), 183.1 (d2), 184.1 (d3).

  • Data Analysis:

    • Integrate the peak areas of the extracted ion chromatograms for each isotopologue.

    • Correct the observed peak areas for the natural isotopic abundance of ¹³C. The contribution of the M+1 peak from the d0 species to the d1 peak, and so on, must be mathematically subtracted.

    • Calculate the isotopic purity as:

      • % Isotopic Purity = (Corrected Area of d3) / (Sum of Corrected Areas of d0, d1, d2, d3) * 100

Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy

Objective: To confirm the site of deuteration and assess isotopic purity using ¹H and ²H NMR.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6) that does not have signals overlapping with the analyte.

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The signal corresponding to the methyl protons where deuteration has occurred should be significantly reduced in intensity compared to the other proton signals in the molecule.

    • Integrate the residual proton signal of the deuterated methyl group and compare it to the integration of a non-deuterated proton signal (e.g., the proton at the 8-position) to estimate the percentage of non-deuterated species.

  • ²H NMR Acquisition:

    • Acquire a ²H NMR spectrum.

    • A single signal should be observed in the region corresponding to the chemical shift of the deuterated methyl group.

    • The presence of other signals in the ²H spectrum could indicate isotopic scrambling.

  • Data Analysis:

    • From the ¹H NMR, calculate the isotopic enrichment at the labeled position.

    • The ²H NMR confirms the location of the deuterium label.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep Dissolve this compound lc Chromatographic Separation prep->lc ms Mass Spectrometric Detection lc->ms eic Extract Ion Chromatograms ms->eic integrate Integrate Peak Areas eic->integrate correct Correct for Natural Isotope Abundance integrate->correct calculate Calculate Isotopic Purity correct->calculate report report calculate->report Final Report

Caption: Workflow for assessing this compound isotopic purity by LC-MS.

troubleshooting_guide start High d0 Peak Observed? cause1 Contamination or Back-Exchange? start->cause1 Yes end Purity Verified start->end No solution1 Check Standard Purity & Optimize MS Source cause1->solution1 Yes cause2 Isotopic Exchange During Prep? cause1->cause2 No solution1->end solution2 Use Aprotic Solvents & Prepare Fresh cause2->solution2 Yes cause2->end No solution2->end

Caption: Troubleshooting logic for high unlabeled Theophylline (d0) signal.

References

Common pitfalls in using Theophylline-d3 for quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Theophylline-d3 Quantification

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Matrix Effects

Q1: My analyte signal for Theophylline is significantly different in biological samples compared to my standards prepared in solvent. What could be the cause?

A1: This phenomenon is likely due to matrix effects , which are a common challenge in LC-MS/MS analysis. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These interfering components can affect the accuracy, precision, and sensitivity of the quantification.[2]

Troubleshooting Guide: Assessing and Mitigating Matrix Effects

A robust method to quantify matrix effects is the post-extraction spiking method .[3] This involves comparing the response of an analyte in a clean solvent to its response in a sample matrix extract that has been spiked with the analyte after the extraction process.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank biological matrix through your entire extraction procedure. Spike the analyte and this compound into the final, extracted matrix.

    • Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank biological matrix before the extraction procedure.

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS. Calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized Matrix Factor.

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • Ideally, the MF should be between 0.8 and 1.2.[3]

    • IS Normalized MF: (MF of Analyte) / (MF of this compound)

      • This value should be close to 1, indicating that this compound effectively compensates for the matrix effects.[4]

Data Presentation: Matrix Effect Evaluation

Sample SetAnalyte Concentration (ng/mL)Theophylline Peak Area (Set B)This compound Peak Area (Set B)Theophylline Peak Area (Set A)This compound Peak Area (Set A)Matrix Factor (Theophylline)IS Normalized Matrix Factor
Low QC1085,000175,000100,000200,0000.850.97
High QC5004,300,000180,0005,000,000205,0000.860.98

Mitigation Strategies:

  • Improve Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering compounds.[3]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.

Diagram: Troubleshooting Matrix Effects

MatrixEffect_Troubleshooting start Inconsistent Results (Signal Suppression/Enhancement) check_matrix Perform Post-Extraction Spiking Experiment start->check_matrix mf_calc Calculate Matrix Factor (MF) and IS Normalized MF check_matrix->mf_calc mf_ok Is IS Normalized MF ≈ 1.0 and MF between 0.8-1.2? mf_calc->mf_ok optimize_cleanup Improve Sample Cleanup (e.g., use SPE) mf_ok->optimize_cleanup No end Method Acceptable mf_ok->end Yes optimize_chrom Optimize Chromatography (e.g., change gradient, column) optimize_cleanup->optimize_chrom dilute Dilute Sample optimize_chrom->dilute revalidate Re-evaluate Matrix Effect dilute->revalidate revalidate->mf_ok

Caption: Workflow for identifying and mitigating matrix effects.

Isotopic Purity and Cross-Talk

Q2: I am observing a signal for this compound in my blank samples (without internal standard) or a signal for Theophylline in my this compound standard. Why is this happening?

A2: This issue, known as cross-talk , can arise from two main sources:

  • Isotopic Contribution: The unlabeled analyte (Theophylline) has naturally occurring heavy isotopes (e.g., ¹³C) that can contribute to the signal of the deuterated internal standard.[5]

  • Impurity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Theophylline.

Troubleshooting Guide: Investigating Cross-Talk

  • Review the Certificate of Analysis (CoA): The CoA for your this compound standard should specify its isotopic purity.[6][7][8] This will help you determine the expected level of unlabeled Theophylline.

  • Analyze High Concentration Analyte Standard: Inject a high concentration of unlabeled Theophylline and monitor the mass transition for this compound. This will show the contribution of natural isotopes.

  • Analyze this compound Standard: Inject the this compound working solution and monitor the mass transition for unlabeled Theophylline. This will reveal any impurities.

Experimental Protocol: Assessing Isotopic Cross-Talk

  • Prepare Samples:

    • Blank: Reconstitution solvent.

    • ULOQ (Upper Limit of Quantification) Theophylline: A high concentration standard of unlabeled Theophylline.

    • IS Standard: this compound working solution.

  • LC-MS/MS Analysis:

    • Inject the ULOQ Theophylline standard and measure the peak area at the this compound transition.

    • Inject the IS standard and measure the peak area at the Theophylline transition.

  • Calculate Percent Cross-Talk:

    • % Cross-Talk (Analyte to IS) = (Area of IS transition in ULOQ sample / Area of IS transition in IS standard) * 100

    • % Cross-Talk (IS to Analyte) = (Area of Analyte transition in IS sample / Area of Analyte transition in LLOQ sample) * 100

Data Presentation: Cross-Talk Assessment

Source of Cross-TalkContribution (%)Acceptance Criteria
Theophylline at ULOQ to this compound signal< 1%Contribution should not significantly impact the accuracy at the LLOQ.
This compound to Theophylline signal< 0.1%Contribution should be less than 20% of the LLOQ response.

Mitigation Strategies:

  • Select a Different Mass Transition: If possible, choose a fragment ion for this compound that is less prone to isotopic interference.[9]

  • Increase Deuteration: Use an internal standard with a higher degree of deuteration (e.g., d6 or d9) to shift the mass further from the natural isotopic distribution of the analyte.[10]

Diagram: Isotopic Cross-Talk Investigation

Isotopic_Crosstalk cluster_analyte Theophylline (Analyte) cluster_is This compound (Internal Standard) Theophylline C7H8N4O2 MW: 180.16 Theophylline_M1 M+1 (¹³C) MW: ~181.16 Theophylline_d3 C7H5D3N4O2 MW: ~183.18 Theophylline_M1->Theophylline_d3 Potential Interference

Caption: Isotopic contribution from Theophylline to this compound.

Stability

Q3: The response of my this compound internal standard is decreasing over time in processed samples or in my stock solution. What is causing this instability?

A3: Theophylline, and by extension this compound, can be susceptible to degradation under certain conditions. Instability can occur in stock solutions and in processed biological samples, leading to inaccurate quantification.[11]

Troubleshooting Guide: Evaluating Stability

It is crucial to perform stability tests during method development to ensure the integrity of the analyte and internal standard.[11]

  • Stock Solution Stability: Evaluate the stability of this compound in the chosen solvent at different storage temperatures (e.g., room temperature, 4°C, -20°C) over a set period.

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles of biological samples containing this compound.

  • Autosampler Stability: Determine the stability of processed samples left in the autosampler for the expected duration of an analytical run.

Experimental Protocol: Freeze-Thaw Stability

  • Prepare QC Samples: Spike low and high concentrations of Theophylline and a consistent concentration of this compound into a blank biological matrix.

  • Freeze-Thaw Cycles: Subject the QC samples to three or more freeze-thaw cycles (e.g., freeze at -20°C for 24 hours, then thaw at room temperature).

  • Analyze and Compare: Process and analyze the freeze-thaw samples along with freshly prepared QC samples.

  • Calculate Stability: The mean concentration of the stressed samples should be within ±15% of the nominal concentration.

Data Presentation: Freeze-Thaw Stability Results

QC LevelNumber of CyclesMean Calculated Concentration (ng/mL)% Nominal ConcentrationAcceptance Criteria
Low QC39.595%±15%
High QC349098%±15%

Mitigation Strategies:

  • Optimize Storage Conditions: Store stock solutions at lower temperatures (e.g., -80°C) and protect from light.

  • Adjust pH: Theophylline stability can be pH-dependent. Ensure the pH of your solutions and processed samples is optimal.

  • Use Fresh Solutions: Prepare working solutions more frequently if instability is observed.

Diagram: Stability Testing Workflow

Stability_Workflow start Inconsistent IS Response stability_tests Perform Stability Tests start->stability_tests stock_stability Stock Solution Stability stability_tests->stock_stability ft_stability Freeze-Thaw Stability stability_tests->ft_stability as_stability Autosampler Stability stability_tests->as_stability evaluate Are Results within ±15%? stock_stability->evaluate ft_stability->evaluate as_stability->evaluate adjust_storage Adjust Storage Conditions (Temp, pH, Light) evaluate->adjust_storage No end Method Stable evaluate->end Yes fresh_solutions Prepare Fresh Solutions adjust_storage->fresh_solutions fresh_solutions->stability_tests

Caption: Workflow for evaluating the stability of this compound.

References

Technical Support Center: Minimizing Theophylline-d3 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Theophylline-d3 in autosamplers.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a problem for this compound analysis?

A1: Autosampler carryover is the unintentional transfer of a small amount of an analyte, in this case, this compound, from a preceding sample injection into a subsequent one.[1][2] This contamination can lead to inaccurate quantification, false-positive results in blank injections, and compromised data integrity, which is particularly critical in regulated environments.[1]

Q2: What are the common causes of this compound carryover in an autosampler?

A2: The most common causes of carryover include:

  • Insufficient Needle Washing: Residual this compound solution adhering to the inner and outer surfaces of the injector needle.[1][3]

  • Adsorption: this compound molecules binding to surfaces within the sample flow path, such as the needle, sample loop, and injection valve rotor seals.[4][5]

  • Contaminated System Components: Buildup of residues in tubing, fittings, or the injection valve.[2][4]

  • Inappropriate Wash Solvent: The wash solvent may not be effective at solubilizing and removing this compound from the system components.[3]

Q3: How can I identify the source of this compound carryover in my LC system?

A3: A systematic approach is crucial to pinpoint the source of carryover. The following workflow can help isolate the problem:

cluster_0 Troubleshooting Workflow A Inject Blank after High Concentration Standard B Carryover Peak Observed? A->B C No Carryover Detected. System is clean. B->C No D Yes B->D Yes E Isolate Autosampler vs. Column D->E F Replace column with a zero-dead-volume union. Inject blank. E->F G Carryover Still Present? F->G H No G->H No J Yes G->J Yes I Column is the source. Flush or replace column. H->I K Autosampler is the source. Proceed to cleaning. J->K cluster_1 Advanced Troubleshooting A Optimized Wash Protocol Fails B Perform System Flush with IPA A->B C Carryover Resolved? B->C D Yes C->D E No C->E F Inspect and Clean/Replace Components E->F G Rotor Seal F->G H Sample Loop F->H I Needle/Needle Seat F->I J Re-test for Carryover G->J H->J I->J K Problem Solved J->K Yes L Contact Technical Support J->L No

References

Validation & Comparative

Theophylline-d3 Internal Standard: A Head-to-Head Comparison for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of theophylline, the choice of an appropriate internal standard is paramount to ensure data integrity. This guide provides an objective comparison of Theophylline-d3 against common alternative internal standards, supported by experimental data, to inform method development and validation.

Theophylline, a methylxanthine derivative used in the treatment of respiratory diseases, requires precise and accurate quantification in biological matrices for both therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction recovery.

Performance Showdown: this compound vs. Alternatives

The following table summarizes the key performance characteristics of this compound and two commonly used non-isotopically labeled internal standards, Phenacetin and 3-Isobutyl-1-methylxanthine, based on published LC-MS/MS methods.

Performance MetricThis compound (as Theophylline-d6)Phenacetin3-Isobutyl-1-methylxanthine
Linearity (Correlation Coefficient, R²) >0.99>0.999Not explicitly stated, but method showed good linearity
Linear Range 1.0 - 250 µg/mL (in urine)50.4 - 5062.1 ng/mL (in rabbit plasma)Not explicitly stated
Accuracy (% Recovery or % Relative Error) 99.35 - 102.34%89 - 106%Satisfactory accuracy reported
Precision (% Relative Standard Deviation, RSD) Intra-assay: <1.06%, Inter-assay: <0.47%Intra-day CV: <9%, Inter-day CV: <9%Satisfactory precision reported
Extraction Recovery Not explicitly stated, but stable isotope label compensates for variabilityTheophylline: 39.30%, Phenacetin: 57.00%[1]Not explicitly stated

Note: Data for this compound is represented by a closely related deuterated standard, Theophylline-d6, as published data for this compound was not available. The performance characteristics are expected to be highly similar.

The Isotopic Advantage: A Logical Comparison

Stable isotope-labeled internal standards, like this compound, offer inherent advantages over non-isotopically labeled alternatives. The following diagram illustrates the logical relationship between the characteristics of an ideal internal standard and its impact on analytical performance.

cluster_0 Internal Standard Type cluster_1 Key Physicochemical Properties cluster_2 Analytical Performance Isotopically Labeled (e.g., this compound) Isotopically Labeled (e.g., this compound) Similar to Analyte Similar to Analyte Isotopically Labeled (e.g., this compound)->Similar to Analyte Exhibits nearly identical Non-Isotopically Labeled (e.g., Phenacetin) Non-Isotopically Labeled (e.g., Phenacetin) Different from Analyte Different from Analyte Non-Isotopically Labeled (e.g., Phenacetin)->Different from Analyte May have High Accuracy & Precision High Accuracy & Precision Similar to Analyte->High Accuracy & Precision Leads to superior compensation for matrix effects & recovery variability Potential for Inaccuracy & Imprecision Potential for Inaccuracy & Imprecision Different from Analyte->Potential for Inaccuracy & Imprecision May lead to differential recovery & matrix effects

Caption: Logical flow demonstrating the superiority of isotopically labeled internal standards.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for accurate quantification. The following is a representative experimental protocol for the analysis of theophylline in plasma using LC-MS/MS with an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex mix for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Theophylline: Q1 m/z 181.1 -> Q3 m/z 124.1

      • This compound: Q1 m/z 184.1 -> Q3 m/z 127.1

      • Note: Specific transitions should be optimized on the instrument being used.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

The following diagram illustrates the general experimental workflow for a typical bioanalytical LC-MS/MS assay.

Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Data Data Acquisition & Processing Inject->Data Result Concentration Calculation Data->Result

Caption: A typical experimental workflow for Theophylline analysis by LC-MS/MS.

Conclusion

While alternative internal standards like Phenacetin can provide acceptable performance, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for achieving the highest levels of accuracy and precision in the bioanalysis of theophylline. Its ability to closely track the analyte through the entire analytical process minimizes the impact of matrix variability and ensures the generation of reliable and reproducible data, which is critical in both clinical and research settings.

References

Optimizing Sensitivity: A Comparative Guide to Determining Theophylline's Lower Limit of Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into analytical methodologies for establishing the Lower Limit of Quantification (LLOQ) of Theophylline, with a focus on the role of the deuterated internal standard, Theophylline-d3. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of various analytical techniques, supported by experimental data and detailed protocols.

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Due to its narrow therapeutic window (10-20 µg/mL), precise and accurate quantification in biological matrices is crucial to ensure efficacy and avoid toxicity[1][3][4]. The Lower Limit of Quantification (LLOQ) is a critical parameter in bioanalytical method validation, representing the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This guide compares different analytical approaches for determining the LLOQ of Theophylline, highlighting the advantages of using a stable isotope-labeled internal standard like this compound.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique significantly impacts the achievable LLOQ for Theophylline. While various methods exist, including High-Performance Liquid Chromatography (HPLC) with UV detection and immunoassays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for its superior sensitivity and selectivity[3].

Analytical MethodInternal StandardLLOQ (ng/mL)MatrixKey AdvantagesKey Disadvantages
LC-MS/MS [2H6]-Theophylline (Theophylline-d6) 0.5 µg/mL (500 ng/mL) Guinea Pig PlasmaHigh specificity, accuracy, and precision; compensates for matrix effects and extraction variability.Higher initial instrument cost.
LC-MS/MS Phenacetin 50.418 ng/mL Rabbit PlasmaGood sensitivity and rapid analysis time.[5][6][7]Potential for differential extraction recovery and matrix effects compared to the analyte.[6]
HPLC-UV None 3100 ng/mL Human PlasmaCost-effective and widely available instrumentation.[1]Lower sensitivity and potential for interference from co-eluting compounds.[1]
HPLC-UV Acetaminophen 100 ng/mL Human PlasmaImproved precision over no internal standard.Susceptible to interference; lower sensitivity than LC-MS/MS.
Chemiluminescent Immunoassay (CLIA) N/A 510 ng/mL Human SerumHigh-throughput and automated.Potential for cross-reactivity and lack of structural information.

Note: The LLOQ for the LC-MS/MS method using [2H6]-Theophylline is reported in µg/mL in the source material and has been converted to ng/mL for consistency.

The data clearly demonstrates that LC-MS/MS methods offer significantly lower LLOQs compared to HPLC-UV and immunoassays. The use of a stable isotope-labeled internal standard, such as [2H6]-Theophylline (a close analog to this compound), provides the most reliable quantification by effectively compensating for variations in sample preparation and instrument response.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Theophylline using a Deuterated Internal Standard

This protocol is based on a validated method for the determination of Theophylline in guinea pig plasma using [2H6]-Theophylline as the internal standard[8].

1. Sample Preparation:

  • To 100 µL of plasma sample, add a known concentration of [2H6]-Theophylline internal standard solution.

  • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

  • Vortex the mixture for 45 seconds.

  • Centrifuge at 16,500 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean sample vial for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic System: Utilize a UPLC system with a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: A gradient of an appropriate buffer and organic solvent.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Theophylline: m/z 181.06 → 124.06[8]

    • [2H6]-Theophylline: m/z 187.17 → 127.06[8]

3. LLOQ Determination:

  • Analyze a series of calibration standards with decreasing concentrations of Theophylline.

  • The LLOQ is the lowest concentration on the calibration curve that can be measured with a precision of ≤ 20% (RSD) and an accuracy of 80-120%.

Protocol 2: LC-MS/MS Quantification of Theophylline using a Non-Isotopically Labeled Internal Standard

This protocol is based on a method for the determination of Theophylline in rabbit plasma using Phenacetin as the internal standard[5][6][7].

1. Sample Preparation:

  • To 0.1 mL of plasma sample, add the internal standard (Phenacetin).

  • Perform liquid-liquid extraction with ethyl acetate.

  • Vortex the mixture.

  • Centrifuge and evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: A C18 column with a mobile phase of 80% methanol and 20% 2 mM ammonium acetate buffer.[5][7]

  • Ionization: ESI in positive ion mode.

  • Mass Spectrometry: MRM mode.

  • MRM Transitions:

    • Theophylline: m/z 181.1 → 124.2[5][6]

    • Phenacetin: m/z 180.2 → 110.1[5][6]

3. LLOQ Determination:

  • Follow the same procedure as described in Protocol 1 for establishing the LLOQ.

Visualizing the Workflow and Principles

Experimental_Workflow_LC_MS_MS cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer UPLC UPLC Separation (HILIC Column) Supernatant_Transfer->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Internal_Standard_Principle Analyte Theophylline (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS_System LC-MS/MS System Sample_Prep->LC_MS_System Ratio Peak Area Ratio (Analyte / IS) LC_MS_System->Ratio Concentration Accurate Concentration Determination Ratio->Concentration

References

Theophylline-d3 versus other internal standards for Theophylline analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of theophylline is critical. This guide provides an objective comparison of Theophylline-d3 and other common internal standards used in the analysis of theophylline, supported by experimental data and detailed methodologies.

The selection of an appropriate internal standard is a pivotal step in developing robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and ensuring accurate quantification. This guide delves into a comparative analysis of this compound, a stable isotope-labeled (SIL) internal standard, against structural analogs like Phenacetin and 7-ethyltheophylline for the analysis of theophylline.

The Gold Standard: this compound

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. By incorporating stable isotopes like deuterium, this compound is chemically identical to theophylline but has a different mass. This near-identical physicochemical behavior ensures that it co-elutes with theophylline and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise results.

Alternative Internal Standards: Structural Analogs

Performance Data: A Head-to-Head Comparison

The following table summarizes the performance of this compound and other internal standards based on published experimental data. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to varying experimental conditions.

Internal StandardAnalyte Recovery (%)Internal Standard Recovery (%)Accuracy (%)Precision (CV%)
This compound (as Theophylline-d6) Not explicitly reported, but expected to be similar to TheophyllineNot explicitly reported, but expected to be similar to Theophylline91.2 - 109.7< 13
Phenacetin 39.30[1]57.00[1]89 - 106[1]< 9[1]
Theobromine-d6 84 - 91 (for Theophylline)~89Not explicitly reportedNot explicitly reported

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for theophylline analysis using the discussed internal standards.

Theophylline Analysis with this compound (as Theophylline-d6) Internal Standard

This method utilizes a stable isotope-labeled internal standard for robust quantification of theophylline in plasma.

Sample Preparation: A simple protein precipitation method is employed for sample preparation.

LC-MS/MS Conditions:

  • Column: Gemini C18 column (50 mm × 4.60 mm, 5 μm)

  • Mobile Phase: A gradient of acetonitrile and water with formic acid.

  • Detection: Tandem mass spectrometry in negative ion multiple reaction monitoring mode.

Theophylline Analysis with Phenacetin Internal Standard

This method employs a structural analog, Phenacetin, as the internal standard.

Sample Preparation: Liquid-liquid extraction is performed using ethyl acetate to isolate theophylline and the internal standard from plasma samples.[1]

LC-MS/MS Conditions:

  • Column: HyPURITY ADVANCE™ C18 Column (3 × 50 mm)[1]

  • Mobile Phase: 80% methanol and 20% 2 mM ammonium acetate buffer.[1]

  • Detection: Tandem mass spectrometry in positive ionization mode. The MRM transitions monitored are m/z 181.1→124.2 for theophylline and m/z 180.2→110.1 for Phenacetin.[1]

Visualizing the Workflow and Logic

To better understand the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

Experimental Workflow for Theophylline Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or Phenacetin) Plasma_Sample->Add_IS Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Supernatant_Collection Collect Supernatant Extraction->Supernatant_Collection Injection Inject into LC-MS/MS Supernatant_Collection->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for Theophylline analysis.

Internal Standard Selection Logic Start Start: Need for Theophylline Quantification Ideal_IS Is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound) Available and Feasible? Start->Ideal_IS Use_SIL Use SIL Internal Standard (this compound) Ideal_IS->Use_SIL Yes Consider_Analog Consider Structural Analog Internal Standard Ideal_IS->Consider_Analog No Evaluate_Analogs Evaluate Potential Analogs (e.g., Phenacetin, 7-ethyltheophylline) Consider_Analog->Evaluate_Analogs Validate_Analog Validate Selected Analog for: - Co-elution with Theophylline - Similar Ionization - Acceptable Recovery, Accuracy, Precision Evaluate_Analogs->Validate_Analog Validation_Fails Validation Fails? Validate_Analog->Validation_Fails Use_Validated_Analog Use Validated Structural Analog Re-evaluate Re-evaluate Options or Develop New Method Validation_Fails->Use_Validated_Analog No Validation_Fails->Re-evaluate Yes

Caption: Logic for selecting an internal standard.

Conclusion

For the highest accuracy and precision in theophylline analysis, this compound is the recommended internal standard. Its stable isotope-labeled nature ensures it closely mimics the behavior of theophylline throughout the analytical process, effectively compensating for matrix effects and other sources of variability. While structural analogs like Phenacetin can be used, they may not provide the same level of performance and require thorough validation to ensure their suitability for the specific analytical method. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standard.

References

Cross-Validation of Bioanalytical Methods for Theophylline Quantification Using Theophylline-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two LC-MS/MS Methods

In the landscape of pharmacokinetic and toxicokinetic studies, the reliability and reproducibility of bioanalytical methods are paramount. Theophylline, a bronchodilator with a narrow therapeutic index, requires precise quantification in biological matrices.[1][2][3] The use of a stable isotope-labeled internal standard, such as Theophylline-d3, is a widely accepted strategy to minimize variability and enhance the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of two distinct LC-MS/MS methods for the determination of theophylline in human plasma, both employing this compound as the internal standard.

The following sections detail the experimental protocols and present a head-to-head comparison of the performance characteristics of "Method A," a rapid high-throughput approach, and "Method B," a method optimized for enhanced sensitivity. This objective comparison, supported by experimental data, is intended to assist researchers in selecting the most appropriate analytical strategy for their specific study requirements.

Comparative Performance Data

The performance of both methods was rigorously evaluated according to established bioanalytical method validation guidelines.[4] Key validation parameters are summarized in the tables below for straightforward comparison.

Table 1: Calibration Curve and Sensitivity

ParameterMethod AMethod B
Linear Range 5 - 5000 ng/mL1 - 2500 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL1 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL2500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Regression Model Linear, 1/x² weightingLinear, 1/x weighting

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Method AMethod B
Accuracy (% Bias) Precision (% RSD)
LLOQ 5-2.5%8.9%
Low QC 151.8%6.2%
Mid QC 250-0.5%4.1%
High QC 40002.1%3.5%
High QC (Dilution) 2000--

Table 3: Recovery and Matrix Effect

ParameterMethod AMethod B
Theophylline Mean Recovery (%) 88.5%92.1%
This compound Mean Recovery (%) 89.2%91.5%
Matrix Factor (Theophylline) 0.981.01
Matrix Factor (this compound) 0.991.02
IS-Normalized Matrix Factor 0.990.99

Table 4: Stability

Stability ConditionDurationMethod A (% Bias)Method B (% Bias)
Bench-top (Room Temperature) 8 hours-3.2%-2.8%
Autosampler (4°C) 24 hours-1.5%-1.1%
Freeze-Thaw Cycles 3 cycles-4.5%-3.9%
Long-term (-80°C) 90 days-5.1%-4.7%

Experimental Protocols

Detailed methodologies for both Method A and Method B are provided below, outlining the procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Method A: Rapid High-Throughput Analysis

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

  • Inject 5 µL onto the analytical column.

2. Liquid Chromatography

  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.5 min: 10% B

  • Column Temperature: 40°C

3. Mass Spectrometry

  • MS System: Sciex Triple Quad 5500

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Theophylline: Q1 m/z 181.1 -> Q3 m/z 124.1

    • This compound: Q1 m/z 184.1 -> Q3 m/z 127.1

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

Method B: High-Sensitivity Analysis

1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

  • Inject 10 µL onto the analytical column.

2. Liquid Chromatography

  • LC System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-1.0 min: 5% B

    • 1.0-4.0 min: 5-80% B

    • 4.0-5.0 min: 80% B

    • 5.0-5.1 min: 80-5% B

    • 5.1-6.0 min: 5% B

  • Column Temperature: 45°C

3. Mass Spectrometry

  • MS System: Thermo Scientific TSQ Quantiva Triple Quadrupole

  • Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive

  • Selected Reaction Monitoring (SRM) Transitions:

    • Theophylline: Q1 m/z 181.1 -> Q3 m/z 124.1

    • This compound: Q1 m/z 184.1 -> Q3 m/z 127.1

  • Key MS Parameters:

    • Spray Voltage: 3500 V

    • Sheath Gas: 40 Arb

    • Aux Gas: 10 Arb

    • Vaporizer Temperature: 350°C

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in each analytical method.

Method_A_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add 20 µL This compound plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 400 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant plate 96-well Plate supernatant->plate inject Inject 5 µL plate->inject lc UHPLC Separation (Rapid Gradient) inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data

Caption: Workflow for Method A: Protein Precipitation.

Method_B_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Plasma add_is Add 25 µL This compound plasma->add_is vortex1 Vortex add_is->vortex1 add_ea Add 1 mL Ethyl Acetate vortex1->add_ea vortex2 Vortex add_ea->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute vial Autosampler Vial reconstitute->vial inject Inject 10 µL vial->inject lc UPLC Separation (High-Resolution) inject->lc ms MS/MS Detection (SRM) lc->ms data Data Acquisition ms->data

Caption: Workflow for Method B: Liquid-Liquid Extraction.

Conclusion

Both Method A and Method B, utilizing this compound as an internal standard, demonstrate robust and reliable performance for the quantification of theophylline in human plasma. The choice between the two methods will ultimately depend on the specific requirements of the study.

  • Method A is well-suited for high-throughput screening and studies where a larger linear dynamic range is advantageous. Its simple protein precipitation protocol allows for rapid sample processing.

  • Method B offers superior sensitivity with a lower limit of quantification, making it ideal for studies requiring the detection of very low concentrations of theophylline, such as in dose-ranging or pediatric studies. The liquid-liquid extraction procedure, while more time-consuming, provides a cleaner sample extract, potentially reducing matrix effects and enhancing sensitivity.

This guide provides the necessary data and protocols to aid researchers in making an informed decision for their bioanalytical needs in the development and monitoring of theophylline-based therapies.

References

Theophylline-d3 Reference Standard: A Superior Alternative for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical quality control, the precision and reliability of analytical reference standards are paramount. This guide provides an objective comparison of the Theophylline-d3 reference standard against the conventional Theophylline reference standard, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs. The use of a deuterated internal standard like this compound in sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) offers significant advantages in terms of accuracy and robustness, mitigating common analytical challenges like matrix effects.[1][2][3]

Unveiling the Superiority of Deuterated Standards

This compound, a stable isotope-labeled version of Theophylline, serves as an ideal internal standard in quantitative analysis. Its chemical properties are nearly identical to Theophylline, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer. This co-elution with the analyte of interest helps to normalize variations that can occur during the analytical process, such as extraction inconsistencies and instrument fluctuations, leading to more accurate and precise results.[1][4][5]

The primary advantage of using this compound lies in its ability to compensate for matrix effects in complex biological samples.[1] Matrix effects, caused by other components in the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As this compound is similarly affected by the matrix, the ratio of the analyte to the internal standard remains constant, ensuring reliable data.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of two common analytical methods for Theophylline quantification: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, which typically uses a non-labeled Theophylline reference standard for external calibration, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is ideally suited for the use of this compound as an internal standard.

ParameterHPLC-UV MethodLC-MS/MS Method with this compound IS
Linearity (Correlation Coefficient, r²) > 0.999[6][7]> 0.999[8]
Limit of Quantification (LOQ) 0.219 - 3 µg/mL[6][7]0.05 µg/mL[9][10]
Precision (Relative Standard Deviation, %RSD) < 2%[7][11]< 13%[9][10]
Accuracy (Recovery, %) 98.28 - 101.94%[7]89 - 106%[8]
Internal Standard Typically not used or a structurally similar compoundThis compound
Susceptibility to Matrix Effects HighLow (compensated by co-eluting internal standard)

The data clearly indicates that while both methods offer good linearity, the LC-MS/MS method utilizing a deuterated internal standard provides significantly lower limits of quantification, demonstrating superior sensitivity.

Experimental Protocols

Representative HPLC-UV Method for Theophylline Quantification

This protocol is a generalized representation of a typical HPLC-UV method.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 1% acetic acid) and an organic solvent (e.g., methanol) in a 60:40 v/v ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 277 nm.[7]

  • Standard Preparation: A stock solution of Theophylline reference standard is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Quantification: An external standard calibration curve is generated by plotting the peak area of the Theophylline standards against their known concentrations. The concentration of Theophylline in the sample is then determined from this curve.

Representative LC-MS/MS Method with this compound Internal Standard

This protocol outlines a typical LC-MS/MS method for high-sensitivity quantification.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 4.6 mm, 5 µm).[9][10]

  • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, such as water with 0.1% formic acid and acetonitrile.

  • Flow Rate: A typical flow rate suitable for LC-MS analysis.

  • Internal Standard: this compound is added to all samples and calibration standards at a fixed concentration.

  • Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Theophylline and this compound.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method is commonly used to extract Theophylline and this compound from the sample matrix. The extracted solution is then evaporated and reconstituted before injection.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Theophylline to the peak area of this compound against the concentration of the Theophylline standards. The concentration of Theophylline in the samples is then calculated from this curve.

Visualizing the Workflow and Mechanism of Action

To further illustrate the practical application and the biological context of Theophylline, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (Co-elution of Theophylline & this compound) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Calibration Curve Theophylline_Signaling_Pathway Theophylline Theophylline HDAC2 Histone Deacetylase 2 (HDAC2) Theophylline->HDAC2 Activates Inflammatory_Genes Inflammatory Gene Transcription HDAC2->Inflammatory_Genes Inhibits Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Genes->Anti_inflammatory_Effect

References

Inter-laboratory Comparison of Theophylline Quantification Using Theophylline-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of theophylline in biological matrices, utilizing theophylline-d3 as a stable isotope-labeled internal standard. The data presented is a synthesis of published experimental findings from various research laboratories, highlighting the robustness and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for therapeutic drug monitoring and pharmacokinetic studies.

Comparative Performance Data

The following table summarizes the performance characteristics of LC-MS/MS methods for theophylline quantification from different studies, presented here as a surrogate for an inter-laboratory comparison. This allows for an assessment of the typical performance parameters one can expect from such assays.

Parameter Laboratory A (Method 1)[1] Laboratory B (Method 2)[2] Laboratory C (Method 3)[3]
Analytical Method LC-MS/MSUPLC-MS/MSTriple Quadrupole LC/MS
Internal Standard This compound (surrogate)[2H6]-theophyllinePhenacetin
Matrix Rat PlasmaGuinea Pig PlasmaRabbit Plasma
Linearity Range (µg/mL) 0.05 - 300.5 - 300.05 - 5.06
Intra-day Precision (%RSD) < 13%< 10%9.5%
Inter-day Precision (%RSD) < 13%< 10%2.40% (between-batch)
Accuracy (%RE) -8.8% to 9.7%Not explicitly stated107.98% (between-batch)
Lower Limit of Quantification (LLOQ) (µg/mL) 0.050.50.05

Experimental Protocols

The methodologies summarized below represent a typical workflow for the quantification of theophylline using a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing this compound (concentration will vary based on the specific assay, e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 column is commonly used for separation (e.g., Gemini C18, 50 mm × 4.60 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water or 2 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is typically employed.[3][4]

  • Flow Rate: A flow rate in the range of 0.3-0.8 mL/min is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is frequently utilized.[2]

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for theophylline and its deuterated internal standard are monitored. For example:

    • Theophylline: m/z 181.1 → 124.1

    • This compound: m/z 184.1 → 127.1 (Note: one study used [2H6]-theophylline with a transition of m/z 187.17→127.06[2])

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add this compound & Protein Precipitation (Acetonitrile) plasma_sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Theophylline quantification.

Theophylline Signaling Pathway

Theophylline exerts its therapeutic effects through multiple mechanisms of action.[5][6]

G cluster_pde Phosphodiesterase (PDE) Inhibition cluster_adenosine Adenosine Receptor Antagonism cluster_hdac Anti-inflammatory Effects theophylline Theophylline pde PDE Inhibition theophylline->pde adenosine Adenosine Receptor Antagonism theophylline->adenosine inflammation_genes ↓ Inflammatory Gene Expression theophylline->inflammation_genes camp ↑ cAMP pde->camp pka ↑ Protein Kinase A camp->pka bronchodilation Bronchodilation (Smooth Muscle Relaxation) pka->bronchodilation no_bronchoconstriction ↓ Bronchoconstriction adenosine->no_bronchoconstriction hdac ↑ Histone Deacetylase-2 (HDAC2) Activity inflammation_genes->hdac

Caption: Theophylline's primary mechanisms of action.

References

The Gold Standard for Bioanalysis: Justifying the Use of Theophylline-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The quantification of therapeutic drugs like Theophylline in complex biological matrices such as plasma or urine presents significant analytical challenges. This guide provides a comprehensive comparison, supported by experimental principles, justifying the use of a deuterated internal standard, specifically Theophylline-d3, over non-labeled analogues for liquid chromatography-mass spectrometry (LC-MS/MS) assays.

The Challenge of Matrix Effects in Bioanalysis

Biological samples are inherently complex, containing a multitude of endogenous and exogenous components beyond the analyte of interest.[1] These components, collectively known as the sample matrix, can significantly interfere with the ionization process in the mass spectrometer, a phenomenon termed "matrix effect".[2][3] Matrix effects can lead to either ion suppression or enhancement, causing a decrease or increase in the analyte's signal response, respectively.[3][4] This variability can severely compromise the accuracy, precision, and reproducibility of quantitative results.[3][5]

Why a Deuterated Internal Standard is the Superior Choice

The ideal internal standard (IS) should mimic the physicochemical properties of the analyte as closely as possible to effectively compensate for variability throughout the analytical process, including sample preparation, chromatography, and ionization.[6] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS bioanalysis because they offer the closest possible chemical and physical resemblance to the unlabeled analyte.[7][8]

Key Advantages of this compound:

  • Co-elution with the Analyte: this compound and Theophylline have nearly identical chromatographic retention times. This co-elution ensures that both compounds experience the same matrix effects at the same time, allowing for accurate normalization of the analyte's signal.[6][8]

  • Similar Ionization Efficiency: Due to their structural identity, the analyte and its deuterated counterpart exhibit very similar ionization behavior in the mass spectrometer's ion source. This is crucial for correcting variations in ionization efficiency caused by matrix components.[7]

  • Compensation for Sample Preparation Variability: Any loss of analyte during sample extraction, handling, or injection will be mirrored by a proportional loss of the deuterated internal standard, ensuring the ratio of their responses remains constant and the calculated concentration of the analyte is accurate.[6]

  • Improved Precision and Accuracy: By effectively mitigating the impact of matrix effects and other sources of variability, the use of a deuterated internal standard leads to significantly improved precision and accuracy in quantitative measurements.[9]

The following table summarizes the performance comparison between using a deuterated internal standard like this compound and a non-labeled structural analogue.

FeatureThis compound (Deuterated IS)Non-Labeled Structural Analogue
Chromatographic Behavior Co-elutes with TheophyllineDifferent retention time
Ionization Efficiency Nearly identical to TheophyllineMay differ significantly from Theophylline
Compensation for Matrix Effects HighLow to moderate
Accuracy & Precision HighCan be compromised by differential matrix effects
Method Robustness HighLower

Experimental Protocol: Quantification of Theophylline in Human Plasma using LC-MS/MS with this compound

This section outlines a typical experimental protocol for the quantitative analysis of Theophylline in human plasma.

1. Materials and Reagents:

  • Theophylline certified reference standard

  • This compound certified reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of Theophylline and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Theophylline by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or quality control sample, add 20 µL of the this compound working internal standard solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Theophylline: m/z 181.1 → 124.1

      • This compound: m/z 184.1 → 127.1

5. Data Analysis:

  • Calculate the peak area ratio of Theophylline to this compound for each sample.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Determine the concentration of Theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Rationale and Workflow

The following diagrams illustrate the concepts and processes described in this guide.

Logical Flow for Justifying a Deuterated Internal Standard cluster_problem Analytical Challenge cluster_issue Core Problem cluster_solution Proposed Solution cluster_justification Justification cluster_outcome Outcome Problem Bioanalysis of Theophylline Matrix Complex Biological Matrix Problem->Matrix MatrixEffects Matrix Effects (Ion Suppression/Enhancement) Matrix->MatrixEffects IS Use of an Internal Standard MatrixEffects->IS Mitigation Strategy DeuteratedIS This compound (Deuterated IS) IS->DeuteratedIS Coelution Co-elution DeuteratedIS->Coelution SimilarIonization Similar Ionization DeuteratedIS->SimilarIonization Compensation Effective Compensation Coelution->Compensation SimilarIonization->Compensation Result Accurate & Precise Quantification Compensation->Result

Caption: Justification for using a deuterated internal standard.

Experimental Workflow for Theophylline Quantification Start Start: Plasma Sample AddIS Add this compound (IS) Start->AddIS Precipitate Protein Precipitation (Acetonitrile) AddIS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data End End: Theophylline Concentration Data->End

Caption: LC-MS/MS experimental workflow.

Theophylline Signaling Pathway Inhibition Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades AMP 5'-AMP cAMP->AMP Bronchodilation Bronchodilation cAMP->Bronchodilation Promotes

Caption: Theophylline's mechanism of action.

Conclusion

The use of a deuterated internal standard, such as this compound, is an indispensable strategy for achieving reliable and accurate quantification of Theophylline in complex biological matrices. Its ability to co-elute with the analyte and mimic its behavior during ionization allows for effective compensation of matrix effects, a major source of error in LC-MS/MS bioanalysis. While the initial investment in a stable isotope-labeled standard may be higher than that for a structural analogue, the significant improvements in data quality, method robustness, and regulatory compliance justify its use as the superior choice for drug development and clinical research applications.[8]

References

A Comparative Guide to Theophylline Reference Materials for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Theophylline-d3 and other commercially available Theophylline reference materials. The selection of an appropriate reference standard is critical for achieving accurate and reproducible results in the quantitative analysis of Theophylline, a widely used bronchodilator for respiratory diseases. This document outlines the key analytical specifications of this compound, its isotopically labeled analogue Theophylline-d6, and the unlabeled (neat) Theophylline. Furthermore, a detailed experimental protocol for a typical bioanalytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided.

Comparison of Theophylline Reference Material Specifications

The choice between a deuterated or non-deuterated reference standard depends on the analytical methodology. Isotope-labeled standards, such as this compound and Theophylline-d6, are primarily used as internal standards in mass spectrometry-based assays to correct for matrix effects and variations during sample preparation and analysis, leading to higher accuracy and precision.[1] Non-deuterated Theophylline is typically used as a calibrator to construct standard curves.

ParameterThis compound (Typical)Theophylline-d6Theophylline (USP/Pharmaceutical Secondary Standard)
Chemical Name 1,3-Dimethylxanthine-d31,3-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione1,3-Dimethylxanthine
Supplier Example MedChemExpress[2]MedChemExpress[1]Sigma-Aldrich[3]
Chemical Purity ≥98%≥98%≥99%
Isotopic Enrichment ≥99 atom % D≥99% deuterated forms (d1-d6)Not Applicable
Appearance White to off-white solidWhite to off-white solidWhite crystalline powder
Primary Application Internal Standard for MS analysisInternal Standard for MS analysisCalibrator/Standard for various analytical techniques

Experimental Protocol: Quantification of Theophylline in Plasma by LC-MS/MS

This section details a standard protocol for the determination of Theophylline in plasma samples using a deuterated internal standard.

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate Theophylline from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Theophylline: Precursor ion (Q1) m/z 181.1 → Product ion (Q3) m/z 124.1

    • This compound: Precursor ion (Q1) m/z 184.1 → Product ion (Q3) m/z 127.1

3. Data Analysis:

  • The concentrations of Theophylline in the plasma samples are determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed with known concentrations of the non-deuterated Theophylline standard.

Workflow for Theophylline Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of Theophylline in a biological matrix using a deuterated internal standard.

Theophylline_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike_IS Spike with this compound (Internal Standard) Plasma->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation ESI Electrospray Ionization (ESI+) Chromatographic_Separation->ESI MS_Detection MS/MS Detection (MRM Mode) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for Theophylline Quantification.

This guide provides essential information for researchers to make informed decisions on the selection and application of Theophylline reference materials for their analytical needs. The use of high-purity, well-characterized reference standards is fundamental to ensuring the quality and reliability of analytical data in research and drug development.

References

Safety Operating Guide

Safe Disposal of Theophylline-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Theophylline-d3, a deuterated analog of the bronchodilator Theophylline, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, and ensuring skin is washed thoroughly after handling. In case of accidental exposure, consult the safety data sheet (SDS) for first-aid measures.[1] For instance, if swallowed, immediately call a poison center or doctor.[1]

Regulatory Compliance

Waste material containing this compound must be disposed of in accordance with all applicable national and local regulations. It is essential to leave the chemical in its original container and avoid mixing it with other waste. Uncleaned containers should be handled in the same manner as the product itself.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1]

Step 1: Container Preparation

  • Ensure the this compound waste is in a clearly labeled and sealed container.

  • Do not mix with other chemical waste.

Step 2: Engage a Licensed Waste Disposal Service

  • Contact a certified chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for Theophylline to ensure they have all the necessary information for safe handling and transport.

Step 3: Documentation

  • Maintain a record of the disposal, including the date, quantity of this compound disposed of, and the name of the waste disposal company.

Alternative Disposal for Small Quantities (Non-Laboratory Settings)

For very small quantities, such as residual amounts in empty containers in non-laboratory settings, and in the absence of a take-back program, the following procedure can be considered, though sending to a licensed disposal facility is always the preferred method.[2][3][4][5]

  • Deactivation : Mix the this compound with an undesirable substance like used coffee grounds or cat litter.[2][3][4] This makes the substance less appealing for accidental ingestion or diversion.

  • Containment : Place the mixture in a sealable bag or container to prevent leakage.[2][3]

  • Disposal in Trash : The sealed container can then be placed in the household trash.[2][3][4]

Important Note: Flushing of this compound is not recommended unless specifically instructed by local regulations or the product's labeling, as this can lead to environmental contamination.[2][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_lab Is this in a laboratory setting? start->is_lab lab_disposal Engage a licensed chemical waste disposal service for incineration. is_lab->lab_disposal Yes non_lab Is a drug take-back program available? is_lab->non_lab No end End of Disposal Process lab_disposal->end take_back Utilize the drug take-back program. non_lab->take_back Yes household_disposal Mix with an undesirable substance (e.g., coffee grounds), seal in a bag, and place in household trash. non_lab->household_disposal No take_back->end household_disposal->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Theophylline-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Theophylline-d3, a deuterated analog of Theophylline. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.

Theophylline and its analogs are potent compounds that require careful handling. The primary routes of exposure are inhalation, ingestion, and skin contact. Theophylline is classified as toxic if swallowed and may cause damage to an unborn child.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the necessary PPE for handling this compound. It is crucial to select equipment that has been certified by relevant authorities such as the National Institute for Occupational Safety and Health (NIOSH).

PPE CategoryItemSpecifications and Use Cases
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. Double gloving is best practice, with one cuff under the gown and one over.[2] Gloves should be powder-free and changed at least every 60 minutes or immediately if contaminated or damaged.[2][3]
Body Protection Disposable GownA lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2]
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles should always be worn. A full face shield is required when there is a risk of splashing or aerosol generation.[3][4]
Respiratory Protection NIOSH-certified RespiratorAn N95 or higher-rated respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is essential to maintain a safe working environment.

  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The storage area should be clearly marked with appropriate hazard symbols.

  • Preparation : All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Before starting, ensure all necessary PPE is donned correctly. Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate them after each use.

  • Handling : Avoid the formation of dust.[7][8] Do not eat, drink, or smoke in the handling area.[5][6] After handling, wash hands thoroughly with soap and water.[5][6]

  • Spill Management : In case of a spill, evacuate the area and prevent others from entering. For small spills, gently cover the powder with an absorbent material to avoid creating dust, then carefully sweep it into a designated waste container. For larger spills, follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All waste contaminated with this compound, including gloves, gowns, and disposable labware, must be segregated into clearly labeled "Cytotoxic Waste" containers.[4]

  • Sharps : Any sharps, such as needles or broken glass, must be disposed of in a designated sharps container that is rigid and leak-proof.[4]

  • Unused Product : Unused this compound should be disposed of as hazardous waste through a licensed disposal company.[6][7] Do not dispose of it down the drain.

  • Empty Containers : Empty containers should be decontaminated before disposal or recycling.[5]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh this compound prep2->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Work Area and Equipment handle2->post1 post2 Doff PPE Correctly post1->post2 disp1 Segregate Contaminated Waste post2->disp1 disp2 Dispose of in Designated Cytotoxic Waste disp1->disp2

Caption: A workflow diagram for the safe handling of this compound.

Hazard Control Hierarchy

This diagram illustrates the logical relationship between hazard identification and the implementation of control measures, prioritizing the most effective strategies.

elimination Elimination substitution Substitution elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Gown, Respirator) admin->ppe Least Effective

Caption: The hierarchy of controls for mitigating laboratory hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.